molecular formula C14H20O6 B13437989 Phomaligol A

Phomaligol A

Cat. No.: B13437989
M. Wt: 284.30 g/mol
InChI Key: DWJRXSZPSOQYDZ-MCCGJVOXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phomaligol A is a useful research compound. Its molecular formula is C14H20O6 and its molecular weight is 284.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H20O6

Molecular Weight

284.30 g/mol

IUPAC Name

[(1R,5R)-5-hydroxy-4-methoxy-1,5-dimethyl-2,6-dioxocyclohex-3-en-1-yl] (2S)-2-methylbutanoate

InChI

InChI=1S/C14H20O6/c1-6-8(2)11(16)20-14(4)9(15)7-10(19-5)13(3,18)12(14)17/h7-8,18H,6H2,1-5H3/t8-,13+,14+/m0/s1

InChI Key

DWJRXSZPSOQYDZ-MCCGJVOXSA-N

Isomeric SMILES

CC[C@H](C)C(=O)O[C@@]1(C(=O)C=C([C@@](C1=O)(C)O)OC)C

Canonical SMILES

CCC(C)C(=O)OC1(C(=O)C=C(C(C1=O)(C)O)OC)C

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Phomaligol A from Marine Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Phomaligol A, a polyketide metabolite derived from marine fungi. This document details the experimental protocols for its extraction and purification, summarizes its key quantitative data, and visualizes the experimental workflow and a relevant biological signaling pathway.

Introduction

Marine microorganisms are a prolific source of novel secondary metabolites with diverse chemical structures and significant biological activities. Among these, fungi have emerged as a particularly interesting group for the discovery of new therapeutic agents. This compound, a member of the phomaligol family of compounds, was first reported as a metabolite from a marine-derived fungus. Subsequent studies have identified this compound and its derivatives from various marine fungal species, including Aspergillus flocculosus and Aspergillus flavus.[1] These compounds have garnered interest due to their potential anti-inflammatory and cytotoxic properties. This guide serves as a comprehensive resource for researchers interested in the isolation and study of this compound.

Fungal Strain and Fermentation

The isolation of this compound has been reported from the marine-derived fungus Aspergillus flocculosus. The following protocol is based on the methodology described by Son et al. (2021).

Fungal Strain: Aspergillus flocculosus (strain 168ST-16.1) obtained from marine environments.

Fermentation Protocol:

  • Culture Medium: The fungus is cultured on a solid rice medium. The medium is prepared by autoclaving a mixture of rice and artificial seawater in a suitable culture flask.

  • Inoculation: The fungal strain is inoculated onto the sterile rice medium.

  • Incubation: The inoculated medium is incubated at room temperature for a period of four weeks under static conditions.

Experimental Protocols: Extraction and Isolation

The following is a detailed protocol for the extraction and isolation of this compound from the fermented culture of Aspergillus flocculosus.

I. Extraction of Crude Metabolites

  • The entire fermented rice culture is extracted exhaustively with ethyl acetate (B1210297) (EtOAc) at room temperature.

  • The ethyl acetate extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

II. Chromatographic Purification

  • Flash Column Chromatography:

    • The crude extract is subjected to flash column chromatography on an ODS (octadecylsilane) column. .

    • The column is eluted with a stepwise gradient of methanol (B129727) (MeOH) in water (H₂O).

    • Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • High-Performance Liquid Chromatography (HPLC):

    • Fractions containing this compound are pooled and further purified by reversed-phase HPLC.

    • A C18 column is typically used with a mobile phase consisting of a gradient of methanol or acetonitrile (B52724) in water.

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

    • The purified compound is obtained after removal of the solvent.

Data Presentation: Physicochemical and Spectroscopic Properties

The structure of this compound is elucidated through a combination of spectroscopic techniques. While the original discovery paper by Aalbersberg and De Ponti contains the initial characterization, subsequent isolations have confirmed its structure. The following tables summarize the key quantitative data for this compound and a related, well-characterized derivative, Deketo-phomaligol A, for comparative purposes.

Table 1: Physicochemical Properties of this compound and Deketo-phomaligol A

PropertyThis compoundDeketo-phomaligol AReference
Molecular FormulaC₁₃H₁₈O₅C₁₃H₂₀O₅[2]
AppearancePale yellow oilPale yellow oil[2]
Specific Rotation ([α]D²⁵)Data not available in recent literature+33.0 (c 0.05, MeOH)[2]
HRESIMS [M+Na]⁺Data not available in recent literaturem/z 279.1209 (calcd. for C₁₃H₂₀O₅Na, 279.1208)[2]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Deketo-phomaligol A (in CD₃OD) [2]

Position¹³C (δc)¹H (δH, mult., J in Hz)
1200.2
284.9
372.14.99, s
4178.4
5114.1
6175.9
740.72.37, m
826.41.46, m; 1.63, m
910.40.93, t (7.0)
1015.41.11, d (7.0)
1157.74.16, s
124.61.66, s
1318.11.29, s

Note: The complete NMR data for this compound is described in the original literature and confirmed by comparison in subsequent studies.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound from the marine-derived fungus Aspergillus flocculosus.

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Fungus Aspergillus flocculosus Medium Solid Rice Medium Fungus->Medium Inoculation Incubation Static Incubation (4 weeks) Medium->Incubation Extraction Ethyl Acetate Extraction Incubation->Extraction Concentration Rotary Evaporation Extraction->Concentration FlashChrom ODS Flash Chromatography (MeOH/H₂O gradient) Concentration->FlashChrom HPLC Reversed-Phase HPLC (C18, MeOH/H₂O gradient) FlashChrom->HPLC PhomaligolA Purified this compound HPLC->PhomaligolA

Caption: Experimental workflow for the isolation of this compound.

Proposed Signaling Pathway Modulation

Phomaligol derivatives have demonstrated anti-neuroinflammatory activity, suggesting a potential interaction with key inflammatory signaling pathways.[2] One of the central pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. The diagram below illustrates a simplified representation of the canonical NF-κB pathway and the putative point of inhibition by this compound or its derivatives.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasmic_cascade Cytoplasmic Signaling cluster_nuclear_events Nuclear Translocation & Transcription LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocation PhomaligolA This compound (Putative Inhibition) PhomaligolA->IKK Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) NFkB_nuc->Genes Induces Transcription

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound represents an intriguing natural product from marine-derived fungi with potential therapeutic applications. The methodologies outlined in this guide provide a framework for its consistent isolation and purification, enabling further investigation into its biological activities and mechanism of action. The continued exploration of marine fungal metabolites like this compound is crucial for the discovery of new lead compounds in drug development.

References

Unveiling Phomaligol A from Aspergillus flavus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration into the isolation, characterization, and biological significance of Phomaligol A derived from the fungus Aspergillus flavus. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current scientific knowledge, detailed experimental protocols, and insights into the regulation of its production.

Aspergillus flavus, a ubiquitous filamentous fungus, is renowned for its production of a diverse array of secondary metabolites. While extensively studied for its role in producing aflatoxins, this species also serves as a natural source of other bioactive compounds. Among these is this compound, a polyketide with a cyclohexenone core structure that has garnered interest for its potential biological activities. This technical guide consolidates the existing research on this compound from Aspergillus flavus, presenting key data, experimental methodologies, and a look into the regulatory networks governing its synthesis.

Quantitative Data on Phomaligol Derivatives

While specific yield data for this compound from Aspergillus flavus is not extensively reported in publicly available literature, studies on related Phomaligol compounds isolated from Aspergillus species provide valuable insights into their biological potency. The following table summarizes the cytotoxic activity of Phomaligol derivatives isolated from a marine-derived strain of Aspergillus flavus BB1.

CompoundCell LineIC50 (µM)Reference
Phomaligol GA549 (Lung Carcinoma)46.86[1]
Phomaligol GH1299 (Lung Carcinoma)51.87[1]
Phomaligol HA549 (Lung Carcinoma)65.53[1]

Table 1: Cytotoxic Activity of Phomaligol Derivatives from Aspergillus flavus BB1. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of the specified cancer cell lines by 50%.

Experimental Protocols

The isolation and characterization of this compound from Aspergillus flavus involves a multi-step process encompassing fungal cultivation, extraction of secondary metabolites, and chromatographic purification. The following protocols are synthesized from methodologies reported in the scientific literature for the isolation of this compound and other secondary metabolites from Aspergillus species.

Fungal Cultivation

The production of secondary metabolites by Aspergillus flavus is highly dependent on the culture conditions.

  • Strain: Aspergillus flavus YIM DT 10012, isolated from tin mine tailings, has been identified as a producer of this compound.[2]

  • Media: A variety of media can be used for the cultivation of Aspergillus flavus to promote secondary metabolite production. Yeast Extract Sucrose (YES) broth is a commonly used liquid medium, while solid media such as Potato Dextrose Agar (B569324) (PDA) can also be employed.[3] For the isolation of this compound from Aspergillus flavus YIM DT 10012, the fungus was cultured on PDA.

  • Incubation: Cultures are typically incubated at temperatures between 28-30°C for a period of 7 to 21 days to allow for sufficient growth and production of secondary metabolites.[4][5]

Extraction of Secondary Metabolites

Following incubation, the fungal biomass and culture medium are harvested for the extraction of secondary metabolites.

  • Initial Extraction: The fungal culture (both mycelia and agar from solid media, or the entire broth from liquid culture) is extracted with an organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for this purpose due to its ability to dissolve a wide range of secondary metabolites.

  • Solvent Evaporation: The resulting organic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of various compounds, is subjected to a series of chromatographic techniques to isolate this compound.

  • Column Chromatography: The crude extract is first fractionated using column chromatography. A variety of stationary phases can be used, such as silica (B1680970) gel or reversed-phase C18 silica gel. The mobile phase consists of a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol).

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest, as identified by techniques like Thin Layer Chromatography (TLC), are further purified using semi-preparative or preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water. The elution is monitored using a UV detector.

Structure Elucidation

The purified compound is then subjected to various spectroscopic and spectrometric analyses to confirm its identity as this compound.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the chemical structure and stereochemistry of the molecule.

Regulatory and Biosynthetic Pathways

The production of secondary metabolites in Aspergillus flavus is a tightly regulated process involving a complex network of genes and signaling pathways. While the specific biosynthetic pathway for this compound has not been fully elucidated, our understanding of the global regulatory mechanisms in Aspergillus provides a framework for its potential control.

General Workflow for Isolation and Characterization

The overall process for obtaining this compound from Aspergillus flavus can be visualized as a sequential workflow.

G General Workflow for this compound Isolation cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Inoculation of Aspergillus flavus B Incubation (28-30°C, 7-21 days) A->B C Solvent Extraction (Ethyl Acetate) B->C D Concentration (Rotary Evaporation) C->D E Column Chromatography D->E F HPLC E->F G Spectroscopic Analysis (NMR, MS) F->G

Figure 1: A flowchart illustrating the key stages in the isolation and characterization of this compound.

Key Regulators of Secondary Metabolism in Aspergillus flavus

The biosynthesis of secondary metabolites in Aspergillus flavus is controlled by a hierarchical regulatory network. At the top of this hierarchy are global regulators that respond to environmental cues and, in turn, control the expression of pathway-specific transcription factors.

G Key Regulators of Secondary Metabolism in A. flavus EnvCues Environmental Cues (Nutrients, Light, pH) G_Protein G-Protein Signaling EnvCues->G_Protein Velvet Velvet Complex (VeA, VelB, LaeA) G_Protein->Velvet LaeA LaeA (Global Regulator) Velvet->LaeA PSTF Pathway-Specific Transcription Factors LaeA->PSTF SM_Genes Secondary Metabolite Biosynthesis Genes PSTF->SM_Genes PhomaligolA This compound SM_Genes->PhomaligolA

Figure 2: A simplified diagram of the signaling cascade regulating secondary metabolite production in Aspergillus flavus.

The Velvet complex , a key global regulator, is composed of the proteins VeA, VelB, and LaeA.[6][7] This complex integrates environmental signals to control both fungal development and the expression of numerous secondary metabolite gene clusters.[7] LaeA , a methyltransferase, is a crucial component of this complex and is considered a global regulator of secondary metabolism in many filamentous fungi, including Aspergillus flavus.[8][9] It is believed that LaeA functions by modifying chromatin structure, thereby making the gene clusters accessible for transcription. The activation of these global regulators leads to the expression of pathway-specific transcription factors , which in turn bind to the promoter regions of the biosynthetic genes required for the production of specific secondary metabolites, such as this compound.

Conclusion

Aspergillus flavus represents a promising, yet not fully explored, source of the bioactive compound this compound. While the focus has historically been on the toxigenic potential of this fungus, a deeper understanding of its full secondary metabolic profile can unveil novel compounds with potential therapeutic applications. The methodologies outlined in this guide provide a foundation for the consistent isolation and characterization of this compound. Future research should focus on elucidating the complete biosynthetic pathway of phomaligols and on optimizing fermentation conditions to enhance their production yield. Such efforts will be crucial for enabling more extensive biological evaluation and realizing the full potential of these fascinating fungal metabolites.

References

The Enigmatic Pathway of Phomaligol A: A Proposed Biosynthetic Journey

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phomaligol A, a polyketide metabolite isolated from the marine-derived fungi Aspergillus flocculosus and Aspergillus flavus, has garnered interest for its unique chemical scaffold. Despite its discovery, the biosynthetic pathway responsible for its production remains unelucidated. This technical guide presents a hypothetical yet scientifically grounded biosynthesis pathway for this compound, drawing upon established principles of fungal polyketide synthesis. The proposed pathway, involving a non-reducing polyketide synthase (NR-PKS) and a series of tailoring enzymes, offers a roadmap for future experimental validation. This document also outlines detailed experimental protocols that are essential for the definitive characterization of the this compound biosynthetic gene cluster and its enzymatic machinery. While direct quantitative data for this compound biosynthesis is not yet available, this guide provides a foundational framework to accelerate research into this intriguing natural product.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. Among these, polyketides represent a major class synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). This compound, a member of this class, is produced by the fungi Aspergillus flocculosus and Aspergillus flavus. Its cyclohexenone core and intricate stereochemistry suggest a complex biosynthetic origin. To date, no dedicated studies have successfully identified or characterized the biosynthetic gene cluster (BGC) responsible for this compound synthesis. The absence of a publicly available genome for Aspergillus flocculosus further complicates in silico identification of the putative BGC.

This guide aims to bridge this knowledge gap by proposing a plausible biosynthetic pathway for this compound. This hypothetical model is constructed based on the known chemistry of this compound and analogies to well-characterized fungal polyketide biosynthetic pathways. Furthermore, we provide a comprehensive set of experimental protocols that would be instrumental in the experimental elucidation and verification of this proposed pathway.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to be initiated by a non-reducing polyketide synthase (NR-PKS) followed by a series of post-PKS modifications, or "tailoring steps," catalyzed by dedicated enzymes encoded within the same BGC.

Polyketide Backbone Assembly by a Non-Reducing Polyketide Synthase (NR-PKS)

The carbon skeleton of this compound is likely assembled by an iterative Type I NR-PKS. This enzyme would utilize acetyl-CoA as a starter unit and malonyl-CoA as an extender unit to construct a linear polyketide chain. The domain architecture of this putative PKS is predicted to include a starter unit:ACP transacylase (SAT), ketosynthase (KS), acyltransferase (AT), product template (PT) domain, acyl carrier protein (ACP), and a thioesterase (TE) or a similar release domain. The PT domain plays a crucial role in directing the cyclization of the polyketide chain to form the characteristic aromatic or cyclic core.

Post-PKS Tailoring Modifications

Following the synthesis and release of the polyketide intermediate from the PKS, a series of tailoring enzymes are proposed to modify the core structure to yield this compound. These modifications are essential for the final structure and biological activity of the molecule. The hypothesized tailoring steps include:

  • Oxidations: Cytochrome P450 monooxygenases are likely responsible for the multiple hydroxylations observed on the cyclohexenone ring of this compound.

  • Reductions: Ketoreductases may be involved in reducing specific ketone functionalities on the polyketide intermediate.

  • Methylations: S-adenosyl methionine (SAM)-dependent methyltransferases are proposed to catalyze the addition of methyl groups.

  • Acylation: An acyltransferase could be responsible for the addition of the butyryl side chain.

The precise sequence of these tailoring reactions remains to be determined experimentally.

Hypothetical Biosynthetic Gene Cluster (BGC) for this compound

Based on the proposed pathway, a hypothetical BGC for this compound would likely contain the following key genes:

Gene (Putative) Enzyme Function Role in this compound Biosynthesis
phoANon-Reducing Polyketide Synthase (NR-PKS)Synthesis of the polyketide backbone
phoB, phoCCytochrome P450 MonooxygenasesHydroxylation of the polyketide intermediate
phoDKetoreductaseReduction of ketone groups
phoEMethyltransferaseAddition of methyl groups
phoFAcyltransferaseAddition of the butyryl side chain
phoGTranscription FactorRegulation of gene expression within the cluster
phoHTransporterExport of this compound from the cell

Table 1: Hypothetical Genes in the this compound Biosynthetic Gene Cluster. This table outlines the putative genes and their predicted functions based on the proposed biosynthetic pathway.

Proposed Experimental Workflow for Pathway Elucidation

The definitive elucidation of the this compound biosynthetic pathway requires a multi-faceted experimental approach. The following workflow outlines the key steps.

experimental_workflow cluster_identification Gene Cluster Identification genome_sequencing Genome Sequencing of Aspergillus flocculosus bioinformatics Bioinformatic Analysis (antiSMASH) genome_sequencing->bioinformatics gene_knockout Gene Knockout (CRISPR/Cas9) bioinformatics->gene_knockout heterologous_expression Heterologous Expression (in A. oryzae) bioinformatics->heterologous_expression isotopic_labeling Isotopic Labeling (¹³C, ¹⁸O) gene_knockout->isotopic_labeling in_vitro_assays In Vitro Enzyme Assays heterologous_expression->in_vitro_assays

Figure 1: Experimental Workflow. A proposed workflow for the identification and characterization of the this compound biosynthetic pathway.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to elucidate the this compound biosynthetic pathway.

Genome Sequencing and Bioinformatic Analysis

Objective: To identify the putative this compound biosynthetic gene cluster in Aspergillus flocculosus.

Protocol:

  • Fungal Culture and DNA Extraction:

    • Culture Aspergillus flocculosus in a suitable liquid medium (e.g., Potato Dextrose Broth) for 5-7 days at 28°C.

    • Harvest the mycelia by filtration and freeze-dry.

    • Extract high-molecular-weight genomic DNA using a commercial fungal DNA extraction kit or a standard phenol-chloroform extraction protocol.

  • Genome Sequencing:

    • Perform long-read sequencing (e.g., PacBio or Oxford Nanopore) to generate a high-quality, contiguous genome assembly.

    • Perform short-read sequencing (e.g., Illumina) for error correction.

  • Genome Assembly and Annotation:

    • Assemble the genome using a hybrid assembly approach (e.g., using Canu or Flye for long reads and Pilon for polishing with short reads).

    • Annotate the genome to predict gene models.

  • Bioinformatic Analysis:

    • Utilize the antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) tool to identify putative secondary metabolite BGCs within the assembled genome.

    • Screen the identified BGCs for the presence of a non-reducing polyketide synthase gene and tailoring enzymes consistent with the proposed this compound biosynthesis.

Gene Knockout via CRISPR/Cas9

Objective: To confirm the involvement of the identified BGC in this compound production.

Protocol:

  • gRNA Design and Vector Construction:

    • Design single guide RNAs (sgRNAs) targeting the putative PKS gene (phoA) within the identified BGC.

    • Clone the sgRNA expression cassette into a vector containing the Cas9 nuclease gene and a selectable marker (e.g., hygromycin resistance).

  • Protoplast Transformation:

    • Prepare protoplasts from young mycelia of Aspergillus flocculosus using a lytic enzyme mixture.

    • Transform the protoplasts with the CRISPR/Cas9 vector using a polyethylene (B3416737) glycol (PEG)-mediated method.

  • Mutant Screening and Verification:

    • Select transformants on a medium containing the appropriate antibiotic.

    • Screen the transformants by PCR to identify mutants with the desired gene deletion.

    • Confirm the gene knockout by Southern blotting or sequencing.

  • Metabolite Analysis:

    • Culture the wild-type and knockout strains under this compound-producing conditions.

    • Extract the secondary metabolites from the culture broth and mycelia.

    • Analyze the extracts by HPLC and LC-MS to confirm the abolishment of this compound production in the knockout mutant.

Heterologous Expression

Objective: To reconstitute the this compound biosynthetic pathway in a model host.

Protocol:

  • Gene Cloning and Vector Construction:

    • Amplify the entire putative this compound BGC from the genomic DNA of Aspergillus flocculosus.

    • Clone the BGC into a fungal expression vector under the control of an inducible promoter (e.g., the amyB promoter).

  • Host Transformation:

    • Transform the expression vector into a suitable heterologous host, such as Aspergillus oryzae, which is known for its high capacity for secondary metabolite production and has a well-established genetic system.

  • Expression and Metabolite Analysis:

    • Induce the expression of the BGC by growing the transformants in a suitable induction medium.

    • Extract and analyze the metabolites as described for the gene knockout experiment to detect the production of this compound.

Proposed Biosynthetic Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway of this compound, starting from the primary metabolites and proceeding through the action of the PKS and tailoring enzymes.

phomaligol_a_biosynthesis cluster_pks Polyketide Synthesis cluster_tailoring Tailoring Reactions acetyl_coa Acetyl-CoA pks NR-PKS (phoA) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_intermediate Linear Polyketide Intermediate pks->polyketide_intermediate cyclization Cyclization/ Aromatization polyketide_intermediate->cyclization oxidation Oxidation (phoB, phoC) cyclization->oxidation reduction Reduction (phoD) oxidation->reduction methylation Methylation (phoE) reduction->methylation acylation Acylation (phoF) methylation->acylation phomaligol_a This compound acylation->phomaligol_a

Figure 2: Proposed Biosynthetic Pathway. A schematic representation of the hypothetical biosynthetic pathway of this compound.

Conclusion and Future Perspectives

The biosynthesis of this compound presents an exciting area of research in fungal natural product chemistry. The proposed pathway and experimental workflows outlined in this technical guide provide a solid foundation for initiating studies to unravel this enigmatic process. The successful elucidation of the this compound biosynthetic pathway will not only provide fundamental insights into the enzymatic machinery responsible for its formation but also open avenues for the bioengineering of novel this compound analogs with potentially enhanced biological activities. The application of modern synthetic biology tools, guided by the knowledge of the native biosynthetic pathway, holds significant promise for the future development of this compound-based therapeutics.

Elucidating the Molecular Architecture of Phomaligol A: A Technical Guide to NMR-Based Structure Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structure elucidation of Phomaligol A, a polyketide metabolite, through the comprehensive analysis of Nuclear Magnetic Resonance (NMR) data. The following sections provide a detailed breakdown of the experimental protocols, a complete presentation of the NMR data, and a logical workflow for assembling the molecular structure, including key 2D NMR correlations. This guide also features the elucidation of deketo-phomaligol A, a closely related analogue, to further illustrate the power of modern NMR techniques in natural product chemistry.

Experimental Protocols

The NMR data for this compound and its analogue, deketo-phomaligol A, were acquired using standard one- and two-dimensional NMR techniques. The general experimental setup is as follows:

  • Instrumentation : NMR spectra were recorded on a Bruker AMX 500 spectrometer.

  • Solvents : Deuterated methanol (B129727) (CD₃OD) or chloroform (B151607) (CDCl₃) were used as solvents, with the residual solvent signals serving as internal standards.

  • Frequencies : ¹H NMR spectra were recorded at 500 MHz and ¹³C NMR spectra at 125 MHz.

  • Standard Referencing : Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signals (CD₃OD: δH 3.31, δC 49.0; CDCl₃: δH 7.26, δC 77.16). Coupling constants (J) are reported in Hertz (Hz).

  • 2D NMR Experiments : Standard pulse sequences were used to acquire Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating Frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) spectra. These experiments were crucial for establishing proton-proton couplings, direct carbon-proton correlations, long-range carbon-proton correlations, and spatial proximities between protons, respectively.

NMR Data Presentation

The comprehensive NMR data for this compound and deketo-phomaligol A are summarized in the following tables for clarity and comparative analysis.

This compound: ¹H and ¹³C NMR Data

The following table presents the ¹H and ¹³C NMR data for this compound.

PositionδC (ppm)δH (ppm), mult. (J in Hz)
1197.4
2102.3
3192.1
4108.55.95, s
5171.1
679.5
7173.5
835.52.50, m
926.71.65, m; 1.45, m
1011.60.90, t (7.4)
1116.51.15, d (7.0)
12 (6-CH₃)26.21.45, s
13 (2-OCH₃)59.83.90, s
14 (2-CH₃)22.81.80, s
Deketo-phomaligol A: ¹H and ¹³C NMR Data

For illustrative purposes, the complete NMR data for the related new compound, deketo-phomaligol A, is provided below.[1]

PositionδC (ppm)δH (ppm), mult. (J in Hz)Key COSY CorrelationsKey HMBC CorrelationsKey ROESY Correlations
1200.2H-13 to C-1; H-12 to C-1
284.9H-3 to C-2; H-13 to C-2
372.14.99, sH-13 to C-3
4178.4H-3 to C-4; H-12 to C-4; H-11 to C-4
5114.1H-12 to C-5
6175.9
740.72.37, mH-8, H-9, H-10
826.41.63, m; 1.46, mH-7, H-9, H-10H-10 to C-8
910.40.93, t (7.0)H-7, H-8
1015.41.11, d (7.0)H-7, H-8H-13
1157.74.16, s
1224.61.66, s
1318.11.29, sH-10

Structure Elucidation Workflow

The elucidation of the chemical structure of a novel compound like a phomaligol is a stepwise process that begins with basic spectroscopic data and culminates in the complete assignment of its constitution and stereochemistry. The following diagram illustrates this logical progression.

G cluster_0 Initial Data Acquisition cluster_1 Fragment Assembly cluster_2 Structure Confirmation cluster_3 Final Structure mol_formula Molecular Formula (HRESIMS) nmr_1d 1D NMR (¹H, ¹³C) mol_formula->nmr_1d Provides atom count cosy COSY (¹H-¹H Correlations) nmr_1d->cosy Identifies spin systems hmbc HMBC (Long-Range ¹H-¹³C Correlations) cosy->hmbc Connects spin systems planar_structure Planar Structure hmbc->planar_structure Defines carbon skeleton roesy ROESY/NOESY (Through-Space Correlations) planar_structure->roesy Confirms connectivity and informs stereochemistry relative_stereo Relative Stereochemistry roesy->relative_stereo final_structure Final Structure of Phomaligol Derivative relative_stereo->final_structure

Caption: Logical workflow for NMR-based structure elucidation.

Determination of the Planar Structure

The molecular formula is the first piece of the puzzle, typically determined by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). For deketo-phomaligol A, the formula was established as C₁₃H₂₀O₅.[1] The ¹³C NMR spectrum indicates the number of unique carbon atoms, while the ¹H NMR spectrum provides information on the number and types of protons.

The connectivity of the atoms is then pieced together using 2D NMR data.

  • COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For example, in the sec-butyl moiety of deketo-phomaligol A, the COSY correlations reveal the H-7/H₂-8/H₃-9/H₃-10 spin system.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation) : This is one of the most powerful experiments for determining the carbon skeleton. It shows correlations between protons and carbons that are separated by two or three bonds. For deketo-phomaligol A, key HMBC correlations established the five-membered ring system. For instance, the correlations from the methyl protons H-13 (δH 1.29) to carbons C-1, C-2, and C-3, and from H-12 (δH 1.66) to C-1, C-4, and C-5 were instrumental in defining this core structure.[1]

The following diagram visualizes these crucial HMBC correlations for the assembly of the deketo-phomaligol A core.

G cluster_core Five-Membered Ring Assembly (HMBC) cluster_sidechain sec-Butyl Moiety (COSY) C1 C-1 (200.2) C2 C-2 (84.9) C3 C-3 (72.1) C4 C-4 (178.4) C5 C-5 (114.1) H13 H-13 (1.29) H13->C1 H13->C2 H13->C3 H12 H-12 (1.66) H12->C1 H12->C4 H12->C5 H3 H-3 (4.99) H3->C2 H3->C4 H7 H-7 H8 H-8 H7->H8 H9 H-9 H8->H9 H10 H-10 H8->H10

Caption: Key HMBC and COSY correlations for deketo-phomaligol A.

Determination of the Relative Stereochemistry

Once the planar structure is established, the relative configuration of the stereocenters is determined using NOESY or ROESY experiments. These experiments detect protons that are close to each other in space, regardless of the number of bonds separating them.

In the case of deketo-phomaligol A, a strong ROESY correlation between H₃-10 and H₃-13 indicated that the sec-butyl group and the methyl group at C-13 are on the same face of the molecule.[1] Conversely, the absence of a correlation between H₃-12 and H₃-13 suggested they are on opposite faces. This information was critical in assigning the relative stereochemistry of the molecule.

Conclusion

The structure elucidation of this compound and its derivatives is a testament to the power of modern NMR spectroscopy. Through a systematic application of 1D and 2D NMR techniques, it is possible to piece together complex molecular architectures, from the basic molecular formula to the intricate details of stereochemistry. The data and workflows presented in this guide provide a framework for researchers in natural product chemistry and drug development to approach the structural characterization of novel bioactive compounds. The detailed analysis of deketo-phomaligol A, in particular, showcases how a combination of COSY, HMBC, and ROESY experiments can lead to an unambiguous structure determination.

References

The Biological Activity of Phomaligol A and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomaligol A, a natural product belonging to the polyoxygenated cyclohexenone class, and its derivatives have emerged as a subject of significant interest within the scientific community. Isolated primarily from marine-derived fungi, particularly species of Aspergillus, these compounds have demonstrated a range of promising biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound and its analogues, with a focus on their anti-inflammatory, cytotoxic, and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Anti-Neuroinflammatory Activity

Recent studies have highlighted the potential of phomaligol derivatives in mitigating neuroinflammation. One study investigating compounds isolated from the marine-derived fungus Aspergillus flocculosus identified a phomaligol derivative, compound 4 (a known compound isolated alongside new phomaligols), that exhibited moderate anti-neuroinflammatory effects.[1][2] This activity was observed through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV-2 microglial cells.[1][2]

Quantitative Data
CompoundCell LineAssayIC50 (µM)Reference
Phomaligol Derivative (4)BV-2 MicrogliaNitric Oxide (NO) Production Inhibition56.6[1]
Experimental Protocol: Inhibition of Nitric Oxide Production in BV-2 Microglial Cells

This protocol outlines the methodology used to assess the anti-neuroinflammatory activity of phomaligol derivatives by measuring the inhibition of nitric oxide production in LPS-stimulated BV-2 microglial cells.

1. Cell Culture and Treatment:

  • BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Cells are seeded in 96-well plates at a suitable density and incubated at 37°C in a humidified atmosphere with 5% CO2.
  • After 24 hours, the cells are pre-treated with various concentrations of the test compounds (e.g., this compound derivatives) for 1 hour.
  • Subsequently, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

2. Nitric Oxide (NO) Measurement:

  • After a further 24-hour incubation period, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
  • An equal volume of the supernatant is mixed with the Griess reagent and incubated at room temperature.
  • The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
  • The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the untreated (control) wells.

3. Data Analysis:

  • The IC50 value, the concentration of the compound that inhibits 50% of the NO production, is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway

The anti-neuroinflammatory activity of the phomaligol derivative is associated with the suppression of pro-inflammatory mediators. The inhibition of NO production suggests a downstream effect on the expression or activity of inducible nitric oxide synthase (iNOS). The activation of microglia by LPS typically triggers signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which lead to the upregulation of pro-inflammatory enzymes like iNOS and cyclooxygenase-2 (COX-2).

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 MAPK->iNOS_COX2 NO_PGs NO & Prostaglandins Production iNOS_COX2->NO_PGs Inflammation Neuroinflammation NO_PGs->Inflammation Phomaligol Phomaligol Derivative Phomaligol->iNOS_COX2

Caption: Proposed anti-neuroinflammatory pathway of a phomaligol derivative.

Cytotoxic Activity

Several studies have evaluated the cytotoxic potential of phomaligol derivatives against various human cancer cell lines. These compounds have demonstrated inhibitory effects on the proliferation of lung, colon, and skin cancer cells.

Quantitative Data
CompoundCell LineCell TypeIC50 (µM)Reference
Phomaligol GA549Lung Carcinoma46.86
Phomaligol GH1299Non-small Cell Lung Cancer51.87
Phomaligol HA549Lung Carcinoma65.53
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

1. Cell Seeding and Treatment:

  • Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
  • The cells are then treated with various concentrations of the phomaligol derivatives for a specified period (e.g., 48 or 72 hours).

2. MTT Incubation:

  • Following treatment, the culture medium is removed, and a fresh medium containing MTT solution is added to each well.
  • The plates are incubated for a few hours at 37°C to allow the mitochondrial dehydrogenases in viable cells to convert the water-soluble MTT into an insoluble formazan (B1609692).

3. Formazan Solubilization and Measurement:

  • The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.
  • The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Experimental Workflow

Caption: General workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity

A newly identified derivative, Phomaligol J, isolated from a pufferfish-associated fungus Aspergillus austwickii, has been reported to exhibit moderate antibacterial activity.

Quantitative Data
CompoundBacterial StrainAssayMIC (µg/mL)Reference
Phomaligol JStaphylococcus aureusBroth Microdilution40
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

1. Preparation of Inoculum:

  • A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared from a fresh culture and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

2. Serial Dilution of Test Compound:

  • The phomaligol derivative is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized bacterial suspension.
  • The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

4. Determination of MIC:

  • After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.
  • The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

This compound and its derivatives represent a class of natural products with significant therapeutic potential. The documented anti-neuroinflammatory, cytotoxic, and antimicrobial activities warrant further investigation. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the pharmacological properties of these compounds and to develop them into novel therapeutic agents. Future research should focus on elucidating the precise mechanisms of action, exploring the structure-activity relationships, and conducting in vivo studies to validate the observed in vitro effects.

References

An Investigative Framework for Assessing the Cytotoxic Effects of Phomaligol A on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals no specific studies detailing the cytotoxic effects of Phomaligol A on cancer cell lines. Its known biological activity is primarily centered on anti-neuroinflammatory properties.[1][2][3] However, related compounds, Phomaligol G and H, have demonstrated modest cytotoxic activity against lung cancer cell lines (A549 and H1299), providing a rationale for investigating this compound as a potential anti-cancer agent.[4]

This technical guide, therefore, presents a comprehensive, albeit hypothetical, framework for the systematic evaluation of this compound's cytotoxic potential. It is intended for researchers, scientists, and drug development professionals, outlining the standard experimental protocols and data interpretation necessary to characterize a novel compound's anti-cancer activity.

Initial Cytotoxicity Screening: The IC50 Determination

The first step in assessing a compound's anti-cancer potential is to determine its half-maximal inhibitory concentration (IC50). This value quantifies the concentration of the compound required to inhibit the growth of a cancer cell population by 50%. A low IC50 value is indicative of high potency. The MTT assay is a widely used colorimetric method for this purpose.

Data Presentation: IC50 Values of this compound

The results of an initial screening against a panel of human cancer cell lines would be recorded in a table similar to the template below. This panel should ideally include cancers of different origins (e.g., lung, breast, prostate, colon) to identify any cell-type-specific sensitivity.

Cell LineCancer TypeThis compound IC50 (µM) [Hypothetical Data]
A549Non-Small Cell Lung Carcinomae.g., 25.5 ± 2.1
MCF-7Breast Adenocarcinomae.g., 42.1 ± 3.5
PC-3Prostate Adenocarcinomae.g., 18.9 ± 1.7
HCT116Colorectal Carcinomae.g., 35.7 ± 2.9
HeLaCervical Adenocarcinomae.g., >100
Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the concentration of this compound that inhibits cell viability by 50%.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are made in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of this compound is added to the wells. A vehicle control (medium with DMSO, 0.1% final concentration) and a blank control (medium only) are included.

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[5] The plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan (B1609692) crystals.[5]

  • Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate spectrophotometer at a wavelength of 570 nm.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mechanistic Evaluation: Apoptosis Induction

If this compound demonstrates significant cytotoxicity, the next step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs. The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is the gold standard for detecting and quantifying apoptosis.

Experimental Workflow

The logical progression from initial screening to mechanistic studies is crucial for a systematic evaluation.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Pathway Analysis start Prepare this compound Stock assay Perform MTT Assay on Cancer Cell Panel start->assay calc Calculate IC50 Values assay->calc apoptosis Annexin V/PI Apoptosis Assay calc->apoptosis If IC50 is significant cell_cycle Propidium Iodide Cell Cycle Analysis calc->cell_cycle If IC50 is significant western Western Blot for Key Proteins (Caspases, Cyclins, etc.) apoptosis->western cell_cycle->western pathway Identify Affected Signaling Pathways western->pathway conclusion Elucidate Mechanism of Action pathway->conclusion

Caption: Workflow for investigating the anti-cancer properties of a novel compound.

Experimental Protocol: Annexin V/PI Apoptosis Assay

Objective: To quantify the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis following treatment with this compound.

Methodology:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at concentrations corresponding to its IC50 and 2x IC50 for 24 or 48 hours. A vehicle control is included.

  • Cell Harvesting: Both floating and adherent cells are collected, centrifuged, and washed with cold PBS.

  • Staining: The cell pellet is resuspended in 100 µL of Annexin V Binding Buffer. 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added. The cells are incubated in the dark at room temperature for 15 minutes.

  • Data Acquisition: An additional 400 µL of Annexin V Binding Buffer is added, and the samples are analyzed immediately using a flow cytometer.

  • Analysis: The cell population is gated into four quadrants:

    • Q1 (Annexin V- / PI+): Necrotic cells.

    • Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Q3 (Annexin V- / PI-): Live cells.

    • Q4 (Annexin V+ / PI-): Early apoptotic cells. The percentages of cells in each quadrant are calculated to determine the extent of apoptosis induction.

Potential Signaling Pathway: Intrinsic Apoptosis

Many anti-cancer compounds derived from fungi induce apoptosis via the intrinsic (mitochondrial) pathway.[6] This involves the regulation of Bcl-2 family proteins, release of cytochrome c from the mitochondria, and subsequent activation of a caspase cascade.

G cluster_0 Mitochondrial Pathway of Apoptosis Phomaligol_A This compound (Hypothetical Stimulus) Bcl2_family Bcl-2 Family Regulation Phomaligol_A->Bcl2_family Bax_Bak Bax/Bak Activation Bcl2_family->Bax_Bak Upregulates Bax Downregulates Bcl-2 Mito Mitochondrion Bax_Bak->Mito Forms pores CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical model of this compound inducing intrinsic apoptosis.

Mechanistic Evaluation: Cell Cycle Arrest

In addition to apoptosis, many cytotoxic agents exert their effects by disrupting the cell cycle, preventing cancer cells from progressing through the phases required for division. Propidium iodide staining followed by flow cytometry can reveal the distribution of cells in different phases (G0/G1, S, G2/M) of the cell cycle.

Experimental Protocol: Cell Cycle Analysis

Objective: To determine if this compound induces arrest at a specific phase of the cell cycle.

Methodology:

  • Cell Treatment: Cells are treated with this compound at IC50 concentrations for various time points (e.g., 12, 24, 48 hours).

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed to remove the ethanol and then incubated with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes at room temperature in the dark. PI quantitatively stains DNA, while RNase A removes RNA to prevent non-specific staining.

  • Data Acquisition: The DNA content of individual cells is measured using a flow cytometer.

  • Analysis: The resulting DNA content histograms are analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the control group indicates cell cycle arrest.

Potential Signaling Pathway: G1/S Checkpoint Arrest

A common mechanism of cell cycle arrest involves the p53 tumor suppressor protein, which can activate the cyclin-dependent kinase inhibitor p21. This prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the entry of the cell from the G1 phase into the S phase.

G cluster_0 G1/S Cell Cycle Checkpoint Phomaligol_A This compound (Hypothetical Stress Signal) p53 p53 Activation Phomaligol_A->p53 p21 p21 Expression p53->p21 Induces CDK46_CyclinD CDK4/6-Cyclin D Complex p21->CDK46_CyclinD Inhibits CDK2_CyclinE CDK2-Cyclin E Complex p21->CDK2_CyclinE Inhibits Arrest G1/S Arrest p21->Arrest Rb Rb Protein CDK46_CyclinD->Rb Phosphorylate CDK2_CyclinE->Rb Phosphorylate E2F E2F Transcription Factor Rb->E2F Sequesters S_Phase S-Phase Entry Genes Rb->S_Phase Phosphorylation releases E2F E2F->S_Phase Activates

Caption: A model of this compound potentially inducing G1/S cell cycle arrest.

Conclusion and Future Directions

This guide outlines the foundational experiments required to characterize the cytotoxic effects of this compound on cancer cell lines. Based on the hypothetical outcomes of these experiments—significant IC50 values, induction of apoptosis, and cell cycle arrest—further studies would be warranted. These would include Western blot analyses to confirm the activation of specific proteins in the identified signaling pathways (e.g., cleaved Caspase-3, p53, p21) and in vivo studies using animal models to assess the compound's therapeutic potential and toxicity in a whole-organism context. While the anti-cancer activity of this compound remains to be discovered, this systematic approach provides a clear and robust path for its investigation.

References

The Anti-Neuroinflammatory Potential of Phomaligol A: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical underlying factor in the pathogenesis of various neurodegenerative diseases. The identification of novel therapeutic agents capable of modulating neuroinflammatory pathways is a paramount goal in neuroscience research. Phomaligol A, a metabolite isolated from the marine-derived fungus Aspergillus flocculosus, has emerged as a compound of interest for its potential anti-neuroinflammatory properties. This document provides a comprehensive technical overview of the current understanding of this compound's effects on neuroinflammation, with a focus on its activity in microglial cells, the resident immune cells of the central nervous system. We present available quantitative data, detailed experimental methodologies, and a visual representation of the implicated signaling pathways to facilitate further research and development in this area.

Introduction to Neuroinflammation and Microglial Activation

Neuroinflammation is the inflammatory response within the brain and spinal cord, primarily mediated by microglia and astrocytes.[1][2] While acute neuroinflammation is a protective mechanism, chronic activation of microglia contributes to neuronal damage through the excessive release of pro-inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[3][4] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia and is widely used to model neuroinflammation in vitro and in vivo.[1] The suppression of these pro-inflammatory mediators in activated microglia represents a key therapeutic strategy for neurodegenerative diseases.[3]

Anti-Neuroinflammatory Activity of this compound and Related Compounds

This compound is a phomaligol derivative that has been investigated for its biological activities. Studies involving compounds isolated from Aspergillus flocculosus have demonstrated anti-neuroinflammatory effects in LPS-stimulated BV-2 microglial cells.[3][5][6][7] The primary measure of this activity is the inhibition of NO production, a key inflammatory mediator.

Quantitative Data on a Structurally Related Compound

While specific quantitative data for this compound is not detailed in the provided literature, a related known compound isolated from the same fungal culture, 2,6-dimethyl-3-O-methyl-4-(2-methylbutyryl) phloroglucinol (B13840) (referred to as compound 4), exhibited moderate anti-neuroinflammatory effects.[3][5][7]

CompoundTargetCell LineInducerIC50 Value (µM)CytotoxicityReference
2,6-dimethyl-3-O-methyl-4-(2-methylbutyryl) phloroglucinolNitric Oxide (NO) ProductionBV-2LPS56.6Not Observed[3]

Table 1: Anti-neuroinflammatory activity of a compound isolated alongside this compound.

Putative Signaling Pathways Modulated by this compound

The anti-inflammatory effects of natural compounds in microglia are often attributed to the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes. The NF-κB and MAPK pathways are central to the inflammatory response triggered by LPS.[1][8] Although direct evidence for this compound's mechanism is pending, the actions of similar anti-inflammatory compounds suggest a likely interaction with these pathways.

NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammatory responses.[9] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[10][11] This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[10]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa_p p-IκBα NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation PhomaligolA This compound (Putative Inhibition) PhomaligolA->IKK Inhibits? PhomaligolA->IkBa Prevents Degradation? IkBa_p->NFkB Release Degradation Proteasomal Degradation IkBa_p->Degradation DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Figure 1: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that regulate a wide range of cellular processes, including inflammation.[12] The three main MAPK families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn activate transcription factors like AP-1, contributing to the expression of inflammatory mediators.[1]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation & Translocation PhomaligolA This compound (Putative Inhibition) PhomaligolA->MAPK Inhibits Phosphorylation? DNA DNA AP1->DNA Binds to Genes Pro-inflammatory Genes DNA->Genes Transcription

Figure 2: Postulated modulation of the MAPK signaling cascade by this compound.

Experimental Methodologies

The following protocols are based on the methodologies described for the investigation of anti-neuroinflammatory compounds in BV-2 microglial cells.[3]

Cell Culture and Treatment
  • Cell Line: BV-2 immortalized murine microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 1 hour) before stimulation with LPS (e.g., 200 ng/mL) for a further period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay
  • Principle: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix an equal volume of the supernatant with Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at approximately 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a standard curve generated with sodium nitrite.

Cell Viability Assay
  • Principle: To ensure that the observed reduction in NO is not due to cytotoxicity, a cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed.

  • Procedure:

    • After treatment, remove the culture medium.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at a wavelength between 500 and 600 nm.

    • Cell viability is expressed as a percentage relative to the untreated control group.

Experimental_Workflow cluster_assays Assays Culture BV-2 Cell Culture Pretreat Pre-treatment with This compound Culture->Pretreat Stimulate LPS Stimulation (200 ng/mL) Pretreat->Stimulate Incubate Incubation (24h) Stimulate->Incubate Collect Collect Supernatant & Cell Lysate Incubate->Collect Griess Griess Assay for NO Collect->Griess MTT MTT Assay for Viability Collect->MTT Western Western Blot for Protein Expression (p-NF-κB, p-MAPKs) Collect->Western

Figure 3: General experimental workflow for assessing anti-neuroinflammatory effects.

Future Directions and Conclusion

The preliminary evidence surrounding this compound and its related compounds suggests a promising avenue for the development of novel anti-neuroinflammatory therapeutics. However, further research is imperative. Future studies should focus on:

  • Determining the specific IC50 value of this compound for the inhibition of NO and other pro-inflammatory cytokines.

  • Elucidating the precise molecular mechanism by which this compound exerts its effects, with a focus on confirming its interaction with the NF-κB and MAPK signaling pathways through techniques such as Western blotting and reporter gene assays.

  • Evaluating the efficacy of this compound in in vivo models of neuroinflammation and neurodegenerative diseases.

  • Assessing the safety and pharmacokinetic profile of this compound.

References

Phomaligol A: A Technical Guide to its Antimicrobial and Antifungal Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific knowledge on the antimicrobial and antifungal properties of Phomaligol A and its derivatives. This compound, a metabolite produced by fungi of the Aspergillus genus, has garnered interest for its potential bioactive properties. This document summarizes the available quantitative data on its activity, outlines the experimental methodologies used for its evaluation, and explores its potential mechanisms of action.

Antimicrobial and Antifungal Spectrum

While data on the broad-spectrum activity of this compound is still emerging, studies on its derivatives have revealed significant antimicrobial and antifungal potential. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against a range of pathogenic bacteria and fungi.

Antibacterial Activity

The antibacterial activity of this compound derivatives has been primarily evaluated against Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA), and other clinically relevant bacteria.

CompoundBacteriumStrainMIC
Deketo-phomaligol AStaphylococcus aureus-5.60 µM
Deketo-phomaligol AMethicillin-resistant S. aureus (MRSA)-22.40 µM
Phomaligol JStaphylococcus aureus-40 µg/mL[1]
Phomaligol A2Pseudomonas aeruginosaATCC 2785316 µg/mL
Phomaligol A2Streptococcus faecalisATCC 1943332 µg/mL
Phomaligol A2Listeria monocytogenesATCC 1911132-64 µg/mL
Phomaligol A2Bacillus cereusATCC 1177864-128 µg/mL
Phomaligol A2Escherichia coliATCC 2592264-128 µg/mL
Antifungal Activity

The antifungal activity of this compound derivatives has been investigated, with Phomaligol A2 demonstrating notable efficacy against Candida albicans.

CompoundFungusStrainMIC
Phomaligol A2Candida albicansATCC 1023116 µg/mL

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of antimicrobial agents. The following is a generalized protocol for the broth microdilution method, a standard procedure for determining the MIC of natural products like this compound and its derivatives.

Broth Microdilution Method for MIC Determination

This method involves preparing a serial dilution of the test compound in a 96-well microtiter plate to determine the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound or derivative)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum, adjusted to a 0.5 McFarland standard

  • Positive control (a known antimicrobial agent)

  • Negative control (medium with microbial inoculum only)

  • Solvent for the test compound (e.g., DMSO)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent to a known concentration.

  • Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row designated for that compound, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Prepare a microbial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized inoculum in broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL for bacteria).

    • Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: Set up wells with a known antimicrobial agent to confirm the susceptibility of the test organism.

    • Negative Control (Growth Control): Include wells containing only the broth and the microbial inoculum to ensure the viability of the organism.

    • Sterility Control: Include wells with broth only to check for contamination.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria and fungi) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanism of Action

Currently, there is a lack of specific information in the scientific literature regarding the signaling pathways in microorganisms that are affected by this compound or its derivatives. The mechanism of action has not yet been elucidated. Future research is necessary to understand how these compounds exert their antimicrobial and antifungal effects at a molecular level.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of a test compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock Prepare Stock Solution of Test Compound plate_prep Add Broth to 96-Well Plate inoculum Prepare and Standardize Microbial Inoculum add_inoculum Inoculate Wells with Microbial Suspension inoculum->add_inoculum serial_dilution Perform Serial Dilutions of Test Compound plate_prep->serial_dilution serial_dilution->add_inoculum incubate Incubate Plate (18-24h, 37°C) add_inoculum->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic

References

Methodological & Application

Application Notes and Protocols for the Isolation of Phomaligol A from Aspergillus Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomaligol A is a polyketide metabolite produced by certain species of the genus Aspergillus, notably Aspergillus flocculosus and Aspergillus flavus.[1][2][3][4][5] This document provides a detailed protocol for the isolation and purification of this compound from Aspergillus cultures. The methodology outlined below is compiled from established research and is intended to guide researchers in obtaining this compound for further study, including for potential drug development. The structure of this compound and related compounds is typically elucidated using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocols

This section details the step-by-step methodology for the culture of Aspergillus, extraction of the crude metabolic products, and subsequent chromatographic purification of this compound.

Fungal Culture

The production of this compound is initiated by the cultivation of a suitable Aspergillus strain. Aspergillus flocculosus has been identified as a producer of this compound.

Materials:

  • Aspergillus flocculosus strain (e.g., marine-derived strain 168ST-16.1)

  • Rice medium (containing rice, yeast extract, KH₂PO₄, and natural seawater)

  • Erlenmeyer flasks

  • Incubator

Protocol:

  • Prepare the rice medium in Erlenmeyer flasks.

  • Inoculate the sterile rice medium with the Aspergillus flocculosus strain.

  • Incubate the culture at 28°C for a period of three weeks to allow for fungal growth and metabolite production.

Extraction

Following the incubation period, the fungal culture is harvested, and the secondary metabolites, including this compound, are extracted using an organic solvent.

Materials:

Protocol:

  • Harvest the entire fungal culture from the Erlenmeyer flasks.

  • Extract the culture broth and mycelium exhaustively with ethyl acetate (EtOAc).

  • Combine the organic extracts.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of various metabolites, is then subjected to chromatographic techniques to isolate this compound. This typically involves a multi-step process.

Materials:

  • Octadecylsilane (ODS) silica (B1680970) gel for flash column chromatography

  • Methanol (B129727) (MeOH)

  • Water (H₂O)

  • Reverse-phase chromatography columns (e.g., HPLC)

  • Fraction collector

  • Thin-layer chromatography (TLC) plates for monitoring fractions

Protocol:

  • Flash Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Apply the dissolved extract to an ODS flash column.

    • Elute the column with a stepwise gradient of methanol in water (MeOH/H₂O).

    • Collect fractions and monitor by TLC to identify fractions containing compounds of interest.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Pool the fractions containing the target compound based on TLC analysis.

    • Concentrate the pooled fractions.

    • Further purify the concentrated fractions using reverse-phase HPLC to isolate pure this compound.

Data Presentation

The characterization of the isolated compound as this compound is confirmed through spectroscopic analysis. The following table summarizes the type of quantitative data typically collected.

Data TypeInstrument/MethodPurpose
Mass Spectrometry HRESIMSDetermination of molecular formula.
Nuclear Magnetic Resonance 1D NMR (¹H, ¹³C), 2D NMR (COSY, HMBC, ROESY)Structural elucidation and stereochemistry.
Optical Rotation PolarimeterDetermination of optical activity.
UV-Vis Spectroscopy UV-Vis SpectrophotometerAnalysis of chromophores.
Infrared Spectroscopy IR SpectrophotometerIdentification of functional groups.

Visualization of the Isolation Workflow

The following diagram illustrates the overall experimental workflow for the isolation of this compound from Aspergillus culture.

PhomaligolA_Isolation_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization start Aspergillus flocculosus Inoculation culture Incubation on Rice Medium (28°C, 3 weeks) start->culture extraction Ethyl Acetate (EtOAc) Extraction culture->extraction evaporation Evaporation under Reduced Pressure extraction->evaporation crude_extract Crude Extract evaporation->crude_extract flash_chroma ODS Flash Column Chromatography (MeOH/H₂O gradient) crude_extract->flash_chroma rp_hplc Reverse-Phase HPLC flash_chroma->rp_hplc pure_compound Pure this compound rp_hplc->pure_compound analysis Spectroscopic Analysis (MS, NMR, etc.) pure_compound->analysis

Caption: Workflow for the isolation and characterization of this compound.

References

Total Synthesis of Phomaligol A: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: December 2025

As of late 2025, a total synthesis for the natural product Phomaligol A has not been reported in peer-reviewed scientific literature. This document summarizes the current knowledge based on isolation and biological evaluation studies. While a synthetic pathway is not available, this report provides details on the isolation of this compound from its natural source and its observed biological activities, which may inform future synthetic strategies and drug development efforts.

Isolation and Characterization

This compound is a polyketide natural product that has been isolated from marine-derived fungi, specifically Aspergillus flocculosus.[1][2][3][4] The isolation process typically involves fermentation of the fungal strain on a suitable medium, followed by extraction of the culture broth with an organic solvent such as ethyl acetate. The crude extract is then subjected to a series of chromatographic techniques to purify this compound and its analogues.

Isolation Workflow:

G cluster_0 Fermentation & Extraction cluster_1 Purification Fungus Aspergillus flocculosus Fermentation Fermentation on rice medium Fungus->Fermentation Extraction EtOAc Extraction Fermentation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract FlashChrom Flash Column Chromatography (ODS) CrudeExtract->FlashChrom HPLC Reversed-Phase HPLC FlashChrom->HPLC PhomaligolA This compound HPLC->PhomaligolA

Caption: General workflow for the isolation of this compound.

The structure of this compound is elucidated using a combination of spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] The absolute configuration of the molecule and its derivatives has been determined through techniques such as the modified Mosher's method, acid hydrolysis, and comparison of specific rotation values with known compounds.

Biological Activity

This compound and its derivatives have been investigated for their biological activities. Notably, some compounds in this family have demonstrated anti-neuroinflammatory and cytotoxic effects.

Anti-Neuroinflammatory Activity

One of the known derivatives of this compound has been shown to exhibit moderate anti-neuroinflammatory effects. This activity was observed through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV-2 microglial cells. The suppression of pro-inflammatory mediators in activated microglia is a potential therapeutic strategy for various neuroinflammatory diseases.

Signaling Pathway in Anti-Neuroinflammatory Activity:

G LPS LPS BV2 BV-2 Microglial Cells LPS->BV2 stimulates Activation Activation BV2->Activation ProInflammatory Pro-inflammatory Mediators (e.g., NO) Activation->ProInflammatory produces PhomaligolDerivative Phomaligol Derivative Inhibition Inhibition PhomaligolDerivative->Inhibition Inhibition->Activation

Caption: Inhibition of pro-inflammatory mediators by a Phomaligol derivative.

Cytotoxic Activity

Other related compounds, such as Phomaligol G and H, have displayed cytotoxic activity against various cancer cell lines, including A549 (lung carcinoma) and H1299 (non-small cell lung cancer). Another related compound, sporogen-AO 1, showed potent inhibitory activity against A549, H1299, SK-BR-3 (breast cancer), and HCT116 (colon cancer) cell lines. Mechanistic studies have suggested that this class of compounds can induce apoptosis in cancer cells.

Future Directions

The interesting biological profile of the Phomaligol family of natural products makes them attractive targets for total synthesis. The development of a synthetic route would not only provide access to larger quantities of these compounds for further biological evaluation but also allow for the synthesis of novel analogues with potentially improved potency and selectivity. Key challenges in the synthesis of this compound would likely include the stereoselective construction of the highly substituted cyclohexenone core and the installation of the various functional groups. Future research in this area will be critical to unlocking the full therapeutic potential of this promising class of natural products.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Phomaligol A and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomaligol A is a naturally occurring cyclohexenone derivative isolated from marine-derived fungi. This class of compounds, including this compound and its analogues, has garnered significant interest within the scientific community due to its potential cytotoxic and anti-cancer properties. These application notes provide a comprehensive overview of the methodologies to assess the in vitro cytotoxicity of this compound and its related compounds. The protocols detailed herein are intended to guide researchers in evaluating the effects of these compounds on cell viability, membrane integrity, and the induction of apoptosis. While specific cytotoxic data for this compound is limited in the current literature, this document compiles and presents data from its close structural derivatives to serve as a valuable reference for initiating research.

Data Presentation: Cytotoxicity of Phomaligol Derivatives

The cytotoxic activity of various Phomaligol derivatives has been evaluated against a panel of human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) or 50% growth inhibition (GI50) values, providing a quantitative comparison of their potency. It is important to note that the activity can vary significantly based on the specific derivative and the cancer cell line being tested.

CompoundCell LineAssay TypeIC50 / GI50 (µM)Reference
Deketo-phomaligol AHCT-15 (Colon Cancer)Not Specified44.4[1]
NUGC-3 (Gastric Cancer)Not Specified>100[1]
NCI-H23 (Lung Cancer)Not Specified91.6[1]
ACHN (Renal Cancer)Not Specified89.7[1]
PC-3 (Prostate Cancer)Not Specified78.5[1]
MDA-MB-231 (Breast Cancer)Not Specified86.3[1]
Phomaligol GA549 (Lung Cancer)Not Specified46.86[2][3]
H1299 (Lung Cancer)Not Specified51.87[2][3]
Phomaligol HA549 (Lung Cancer)Not Specified65.53[2][3]
Sporogen-AO 1A549 (Lung Cancer)Not Specified0.13[2][3]
H1299 (Lung Cancer)Not Specified0.78[2][3]
SK-BR-3 (Breast Cancer)Not Specified1.19[2]
HCT116 (Colon Cancer)Not Specified1.32[2][3]

Experimental Protocols

A multi-assay approach is recommended to comprehensively evaluate the cytotoxic effects of this compound. This includes assessing metabolic activity (MTT assay) and cell membrane integrity (LDH assay).

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

Materials:

  • This compound (or derivative) stock solution (in a suitable solvent like DMSO)

  • Selected cancer cell lines (e.g., A549, HCT116)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Cytotoxicity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • This compound (or derivative) stock solution

  • Selected cancer cell lines

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assays

G cluster_setup Experiment Setup cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B D Treat Cells with this compound B->D C Prepare this compound Serial Dilutions C->D E Incubate for 24/48/72h D->E F Add MTT Reagent E->F Metabolic Activity J Collect Supernatant E->J Membrane Integrity G Incubate for 3-4h F->G H Add Solubilization Solution G->H I Measure Absorbance (570 nm) H->I N Calculate % Viability / % Cytotoxicity I->N K Add LDH Reaction Mix J->K L Incubate for 30 min K->L M Measure Absorbance (490 nm) L->M M->N O Determine IC50 Value N->O G cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Response PhomaligolA This compound Bcl2 Bcl-2 Family Regulation (e.g., Bax/Bcl-2 ratio) PhomaligolA->Bcl2 induces Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome forms Casp9 Caspase-9 (Initiator) Casp9->Apoptosome activates Casp3 Caspase-3 (Executioner) PARP PARP Cleavage Casp3->PARP DNA DNA Fragmentation Casp3->DNA Apoptosome->Casp3 activates Apoptosis Apoptosis PARP->Apoptosis DNA->Apoptosis

References

Application Notes and Protocols for Cell-Based Anti-Inflammatory Studies of Phomaligol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomaligols are a class of cyclohexenone derivatives isolated from marine-derived fungi. While research on the specific anti-inflammatory properties of Phomaligol A is limited, studies on related Phomaligol compounds have demonstrated potential anti-inflammatory and anti-neuroinflammatory effects. This document provides detailed application notes and protocols for the cell-based evaluation of this compound and its derivatives as potential anti-inflammatory agents. The methodologies described are based on established assays used to characterize the anti-inflammatory activity of natural products.

Notably, a study on Phomaligol derivatives isolated from the marine-derived fungus Aspergillus flocculosus identified a specific compound (referred to as compound 4 in the study) that exhibited moderate anti-neuroinflammatory activity.[1][2][3][4] This compound was shown to inhibit the production of nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[1] Due to the lack of specific data on this compound, the quantitative data and experimental observations for compound 4 are presented here as a representative example for the Phomaligol class of compounds.

Data Presentation

The following tables summarize the quantitative data for the anti-inflammatory effects of a representative Phomaligol derivative (compound 4 from Choi et al., 2021).

Table 1: Inhibitory Effect of a Phomaligol Derivative on Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 (µM)Reference
Phomaligol Derivative (Compound 4 )BV-2 Microglial CellsLPS (200 ng/mL)56.6

Table 2: Effect of a Phomaligol Derivative on Pro-inflammatory Protein Expression

TreatmentConcentration (µM)iNOS Protein ExpressionCOX-2 Protein ExpressionReference
Control-UndetectableUndetectable
LPS (200 ng/mL)-Significantly IncreasedSignificantly Increased
Phomaligol Derivative (Compound 4 ) + LPS20Dose-dependentDose-dependent
40reductionreduction
80

Mandatory Visualizations

Signaling Pathway

LPS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TRAF6->MAPK_pathway IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates PhomaligolA This compound (Proposed Inhibition) PhomaligolA->IKK Inhibits (Hypothesized) PhomaligolA->MAPK_pathway Inhibits (Hypothesized) Gene Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Gene Induces Transcription Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Seed Seed Macrophages/Microglia (e.g., BV-2, RAW 264.7) Pretreat Pre-treat with this compound (Varying Concentrations) Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Viability Cell Viability Assay (MTT Assay) Stimulate->Viability NO_Assay Nitric Oxide Assay (Griess Reagent) Stimulate->NO_Assay Cytokine_Assay Cytokine Quantification (ELISA for TNF-α, IL-6) Stimulate->Cytokine_Assay Western_Blot Western Blot Analysis (iNOS, COX-2, p-NF-κB, p-MAPKs) Stimulate->Western_Blot Data Quantify Results & Statistical Analysis Viability->Data NO_Assay->Data Cytokine_Assay->Data Western_Blot->Data

References

Phomaligol A: A Promising Natural Product for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phomaligol A is a polyoxygenated cyclohexenone derivative originally isolated from the marine-derived fungus Aspergillus flocculosus. As a member of the phomaligol family of natural products, it represents a class of compounds with diverse and potent biological activities. This document provides an overview of the potential of this compound and its analogs as lead compounds in drug discovery, focusing on their anti-neuroinflammatory, cytotoxic, and antibacterial properties. Detailed protocols for key biological assays are provided to facilitate further research and development.

Biological Activities and Therapeutic Potential

This compound and its structurally related analogs have demonstrated significant bioactivities in preclinical studies, highlighting their potential as therapeutic agents.

Anti-Neuroinflammatory Activity

Several phomaligol derivatives have been shown to possess anti-neuroinflammatory properties. This is primarily assessed by their ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[1][2][3] Microglia, the resident immune cells of the central nervous system, become activated in response to inflammatory stimuli like LPS, leading to the release of various inflammatory molecules that can contribute to neurodegenerative diseases. The inhibition of this process suggests that phomaligol derivatives could be valuable in the development of treatments for neuroinflammatory conditions.

Cytotoxic Activity

Certain analogs of this compound, such as Phomaligol G and H, have exhibited cytotoxic effects against various cancer cell lines.[4] This activity is typically evaluated using assays that measure cell viability, such as the MTT assay. The demonstrated cytotoxicity suggests that the phomaligol scaffold could be a starting point for the development of novel anticancer agents. Further investigation into the mechanism of action and structure-activity relationships is warranted to optimize their potency and selectivity.

Antibacterial Activity

Phomaligol J, another analog, has shown moderate antibacterial activity, notably against Staphylococcus aureus.[5] The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity. The emergence of antibiotic-resistant bacteria is a major global health concern, and natural products like the phomaligols offer a potential source of new antibacterial agents with novel mechanisms of action.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of various Phomaligol analogs.

Table 1: Anti-Neuroinflammatory Activity of Phomaligol Analogs

CompoundCell LineAssayIC50 (µM)Reference
Compound 4 (from A. flocculosus)BV-2NO Production Inhibition56.6

Table 2: Cytotoxic Activity of Phomaligol Analogs

CompoundCell LineAssayIC50 (µM)Reference
Phomaligol GA549Cytotoxicity46.86
Phomaligol GH1299Cytotoxicity51.87
Phomaligol HA549Cytotoxicity65.53

Table 3: Antibacterial Activity of Phomaligol Analogs

CompoundBacterial StrainAssayMIC (µg/mL)Reference
Phomaligol JStaphylococcus aureusAntibacterial40

Experimental Protocols

Detailed protocols for the key experiments cited are provided below.

Protocol 1: Determination of Anti-Neuroinflammatory Activity (Nitric Oxide Production Assay)

This protocol describes the measurement of nitric oxide (NO) production in LPS-stimulated BV-2 microglial cells using the Griess assay.

Materials:

  • BV-2 murine microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound or its analogs

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed BV-2 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (this compound or analog) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only) and a positive control (cells + LPS).

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Data Analysis: Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

experimental_workflow_NO_assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Griess Assay cluster_analysis Data Analysis culture Culture BV-2 cells seed Seed cells in 96-well plate culture->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect supernatant stimulate->collect add_griess_A Add Griess Reagent A collect->add_griess_A add_griess_B Add Griess Reagent B add_griess_A->add_griess_B measure Measure absorbance at 540 nm add_griess_B->measure calculate Calculate NO inhibition & IC50 measure->calculate experimental_workflow_MTT_assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cancer cells in 96-well plate treat_compound Treat with Phomaligol analog seed_cells->treat_compound add_mtt Add MTT solution treat_compound->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize formazan (B1609692) crystals incubate_mtt->solubilize measure_abs Measure absorbance at 570 nm solubilize->measure_abs calculate_ic50 Calculate cell viability & IC50 measure_abs->calculate_ic50 signaling_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IκBα IκBα IKK->IκBα inhibits NFκB NF-κB Nucleus Nucleus NFκB->Nucleus translocation AP1 AP-1 MAPK->AP1 AP1->Nucleus translocation PhomaligolA This compound PhomaligolA->IKK Inhibits? PhomaligolA->MAPK Inhibits? iNOS iNOS NO Nitric Oxide (NO) iNOS->NO produces Inflammation Neuroinflammation NO->Inflammation NFκB_n NF-κB Gene Pro-inflammatory Gene Expression NFκB_n->Gene AP1_n AP-1 AP1_n->Gene Gene->iNOS upregulates

References

Application Notes and Protocols for the Structural Identification of Phomaligol A using NMR and MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the structural elucidation of Phomaligol A, a polyketide metabolite, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The information is compiled from foundational studies on its isolation and characterization.

Introduction to this compound

This compound is a natural product first isolated from the blackleg fungus, Phoma lingam (Leptosphaeria maculans). Its structure was determined through extensive spectroscopic analysis, primarily relying on 1D and 2D NMR techniques, as well as mass spectrometry. These methods are crucial for unambiguously defining the connectivity and stereochemistry of complex natural products, which is a critical step in drug discovery and development.

Spectroscopic Data for this compound

The structural identification of this compound is dependent on the careful analysis of its spectroscopic data. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Table 1: ¹H NMR Data for this compound (CDCl₃)
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
35.40s
72.55m
81.65, 1.45m
90.92t7.4
101.10d7.0
11-OCH₃3.25s
12-CH₃1.45s
13-CH₃1.25s
Table 2: ¹³C NMR Data for this compound (CDCl₃)
PositionChemical Shift (δ) ppm
1204.0
286.5
3100.1
4171.8
5109.9
6194.5
741.5
826.0
911.6
1016.0
11-OCH₃50.0
12-CH₃24.0
13-CH₃20.0
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
IonCalculated m/zObserved m/zMolecular Formula
[M+H]⁺283.1545283.1540C₁₄H₂₂O₅

Experimental Protocols

Detailed methodologies for the key experiments in the structural elucidation of this compound are provided below.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: Bruker Avance 500 MHz spectrometer (or equivalent).

  • Solvent: CDCl₃.

  • Temperature: 25°C.

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Acquisition Parameters:

    • Spectral Width: 12 ppm.

    • Acquisition Time: ~3.4 seconds.

    • Relaxation Delay: 1.0 seconds.

    • Number of Scans: 16-64 (depending on sample concentration).

3. ¹³C NMR Spectroscopy:

  • Instrument: Bruker Avance 125 MHz spectrometer (or equivalent).

  • Solvent: CDCl₃.

  • Temperature: 25°C.

  • Pulse Program: Proton-decoupled pulse sequence (zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 240 ppm.

    • Acquisition Time: ~1.1 seconds.

    • Relaxation Delay: 2.0 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

4. 2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks. Use a standard gradient-enhanced COSY pulse sequence.

  • HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations. Use a standard gradient-enhanced HSQC pulse sequence with multiplicity editing (HSQCETGPSI) to distinguish CH, CH₂, and CH₃ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for piecing together the carbon skeleton. Use a standard gradient-enhanced HMBC pulse sequence, optimizing the long-range coupling delay (typically around 8 Hz).

Protocol 2: Mass Spectrometry (MS)

1. Sample Preparation:

  • Dissolve a small amount of purified this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • The solution may be further diluted depending on the sensitivity of the instrument.

2. High-Resolution Mass Spectrometry (HRMS):

  • Instrument: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for this class of compounds.

  • Analysis Mode: Full scan mode to determine the accurate mass of the molecular ion.

  • Data Analysis: The observed accurate mass is used to calculate the elemental composition, confirming the molecular formula.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural identification of this compound using the data obtained from NMR and MS experiments.

cluster_0 Data Acquisition cluster_1 Data Analysis and Interpretation cluster_2 Structure Confirmation MS Mass Spectrometry (HRMS) MolFormula Determine Molecular Formula MS->MolFormula NMR_1D 1D NMR (¹H, ¹³C) FuncGroups Identify Functional Groups & Proton/Carbon Environments NMR_1D->FuncGroups NMR_2D 2D NMR (COSY, HSQC, HMBC) Spinsystems Elucidate ¹H-¹H Spin Systems NMR_2D->Spinsystems CH_Corr Assign One-Bond ¹H-¹³C Correlations NMR_2D->CH_Corr Skeleton Assemble Carbon Skeleton via Long-Range Correlations NMR_2D->Skeleton FinalStructure Propose Planar Structure of this compound MolFormula->FinalStructure FuncGroups->FinalStructure Spinsystems->Skeleton CH_Corr->Skeleton Skeleton->FinalStructure

Caption: Workflow for this compound Structural Elucidation.

Key Structural Correlations

The following diagram outlines the key HMBC correlations that are instrumental in assembling the core structure of this compound.

Caption: Key HMBC Correlations for this compound.

Conclusion

The combination of 1D and 2D NMR spectroscopy with high-resolution mass spectrometry provides a powerful and definitive approach for the structural elucidation of complex natural products like this compound. The protocols and data presented herein serve as a comprehensive guide for researchers involved in the isolation, characterization, and development of novel bioactive compounds. Accurate structural determination is a fundamental prerequisite for understanding biological activity and for any subsequent synthetic or medicinal chemistry efforts.

Culturing Aspergillus flocculosus for Phomaligol A Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomaligol A, a polyketide metabolite produced by the fungus Aspergillus flocculosus, has garnered interest for its potential biological activities. This document provides detailed application notes and protocols for the cultivation of Aspergillus flocculosus to produce this compound. It covers optimal culture conditions, detailed experimental protocols for fermentation, extraction, purification, and quantification, and a proposed biosynthetic pathway. This guide is intended to facilitate research and development efforts focused on this promising natural product.

Introduction

Aspergillus flocculosus, a filamentous fungus, has been identified as a producer of a variety of secondary metabolites, including the phomaligol class of compounds.[1] this compound, a polyketide, is a notable metabolite from this species. The production of this compound is influenced by various culture parameters, and optimizing these conditions is crucial for maximizing yield. This document outlines the current knowledge and provides detailed protocols for the successful culture of A. flocculosus and subsequent isolation of this compound.

Culturing Aspergillus flocculosus

Successful production of this compound is highly dependent on the culture conditions of Aspergillus flocculosus. Key parameters include the choice of culture medium, pH, temperature, and incubation period.

Media Composition

Solid-state fermentation on a rice-based medium has been successfully used for the production of phomaligols from A. flocculosus.[2] While specific quantitative data on the yield of this compound in different media is not extensively available in the literature, a rice medium supplemented with yeast extract and salts has proven effective. Other common media for Aspergillus species that could be explored for optimizing this compound production include Potato Dextrose Agar (B569324) (PDA) and Malt Extract Agar (MEA).[3][4]

Table 1: Recommended Media for Aspergillus flocculosus Cultivation

Media ComponentRice Medium[2]Potato Dextrose Broth (PDB)
Carbon Source RiceDextrose
Nitrogen Source Yeast Extract-
Minerals KH₂PO₄, Natural Sea WaterPotato Infusion
Solidifying Agent --
Optimal Growth Parameters

The optimal growth parameters for secondary metabolite production in Aspergillus species can vary. For A. flocculosus, a neutral to slightly acidic pH and a temperature range of 25-30°C are generally favorable.

Table 2: Recommended Culture Parameters for this compound Production

ParameterRecommended ValueReference
Temperature 28°C
Incubation Time 3 weeks
pH 5.0 - 6.0
Salinity Not explicitly studied for this compound, but can influence secondary metabolism.

Experimental Protocols

Protocol 1: Culturing Aspergillus flocculosus for this compound Production

This protocol details the solid-state fermentation of A. flocculosus on a rice medium.

Materials:

  • Aspergillus flocculosus strain

  • Rice

  • Yeast extract

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

  • Natural sea water (or artificial sea salt mixture)

  • Erlenmeyer flasks (500 mL)

  • Autoclave

  • Incubator

Procedure:

  • Prepare the solid medium by adding 100 g of rice, 1.0 g of yeast extract, and 0.5 g of KH₂PO₄ to each 500 mL Erlenmeyer flask.

  • Add 100 mL of natural sea water to each flask.

  • Autoclave the flasks at 121°C for 20 minutes to sterilize the medium.

  • Allow the flasks to cool to room temperature.

  • Inoculate each flask with a small agar plug of a mature A. flocculosus culture.

  • Incubate the flasks at 28°C for 3 weeks in a static incubator.

Protocol 2: Extraction of this compound

This protocol describes the extraction of this compound from the fungal culture.

Materials:

Procedure:

  • After the incubation period, add 200 mL of ethyl acetate to each culture flask.

  • Let the flasks stand for 24 hours to allow for the extraction of secondary metabolites.

  • Filter the contents of the flasks to separate the mycelium and rice from the ethyl acetate extract.

  • Collect the ethyl acetate filtrate.

  • Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification of this compound

This protocol outlines the purification of this compound from the crude extract using column chromatography and High-Performance Liquid Chromatography (HPLC).

Materials:

  • Crude extract from Protocol 2

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., hexane (B92381), ethyl acetate)

  • Reversed-phase C18 column for HPLC

  • Solvents for HPLC (e.g., methanol (B129727), water)

  • HPLC system with a UV detector

Procedure:

  • Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Prepare a silica gel column packed with a non-polar solvent (e.g., hexane).

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing this compound and concentrate them.

    • Dissolve the concentrated sample in the HPLC mobile phase.

    • Inject the sample into an HPLC system equipped with a reversed-phase C18 column.

    • Elute with an isocratic or gradient mixture of methanol and water.

    • Monitor the elution at a suitable UV wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.

Protocol 4: Quantification of this compound by HPLC-UV

Materials:

  • Purified this compound standard of known concentration

  • Extracted samples containing this compound

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Preparation of Standard Curve:

    • Prepare a series of standard solutions of this compound in methanol at different known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Inject each standard solution into the HPLC system.

    • Record the peak area corresponding to this compound for each concentration.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Dissolve a known weight of the crude or purified extract in a known volume of methanol.

    • Inject the sample solution into the HPLC system using the same conditions as for the standards.

    • Record the peak area of this compound in the sample chromatogram.

  • Quantification:

    • Using the calibration curve, determine the concentration of this compound in the injected sample solution.

    • Calculate the total amount of this compound in the original extract based on the initial weight and volume used.

Visualizations

Experimental Workflow

Experimental_Workflow Inoculation Inoculation of Aspergillus flocculosus on Rice Medium Incubation Solid-State Fermentation (28°C, 3 weeks) Inoculation->Incubation Extraction Extraction with Ethyl Acetate Incubation->Extraction Concentration Concentration of Crude Extract Extraction->Concentration ColumnChrom Purification by Column Chromatography Concentration->ColumnChrom HPLC_Purification Further Purification by Reversed-Phase HPLC ColumnChrom->HPLC_Purification Quantification Quantification by HPLC-UV HPLC_Purification->Quantification FinalProduct Pure this compound HPLC_Purification->FinalProduct

Caption: Experimental workflow for this compound production.

Proposed Biosynthetic Pathway of this compound

The exact biosynthetic pathway of this compound in Aspergillus flocculosus has not been fully elucidated. However, as a polyketide, its biosynthesis is proposed to start from acetyl-CoA and malonyl-CoA precursors, catalyzed by a polyketide synthase (PKS) enzyme complex. The following diagram illustrates a plausible general pathway.

Biosynthetic_Pathway AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) - Chain Elongation - Cyclization AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Polyketide Polyketide Intermediate PKS->Polyketide Tailoring Tailoring Enzymes (e.g., Oxygenases, Reductases) Polyketide->Tailoring PhomaligolA This compound Tailoring->PhomaligolA

References

Practical Applications of Phomaligol A in Microbiology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Phomaligol A is a polyketide natural product isolated from marine-derived fungi of the genus Aspergillus. As a member of the cyclohexenone class of compounds, this compound and its analogues have garnered interest within the scientific community for their potential bioactive properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in microbiology research, with a focus on its antimicrobial applications.

Application Notes

Antimicrobial Spectrum of this compound and its Analogues

This compound and its derivatives have demonstrated inhibitory activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Data Presentation: Antimicrobial Activity of this compound and Related Compounds

The following table summarizes the reported MIC values for this compound and its analogues against various microbial strains. This data is crucial for selecting appropriate concentrations for in vitro and in vivo studies and for comparing its potency against other antimicrobial agents.

CompoundMicrobial StrainMIC (µg/mL)Reference
This compound Staphylococcus aureus31.2[1]
Phomaligol A2 Pseudomonas aeruginosa16[2]
Streptococcus faecalis32[2]
Listeria monocytogenes32-64[2]
Bacillus cereus64-128[2]
Escherichia coli64-128[2]
Candida albicans16[2]
Phomaligol J Staphylococcus aureus40[3]
Potential Mechanisms of Antimicrobial Action

While the precise mechanism of action for this compound is not yet fully elucidated, based on its chemical structure (a cyclohexenone) and its classification as a polyketide, several plausible mechanisms can be proposed. Understanding these potential mechanisms is critical for designing experiments to investigate its mode of action and for its potential development as a therapeutic agent.

  • Disruption of Cell Membrane Integrity: Many polyketides and other natural products with antimicrobial properties exert their effects by compromising the bacterial or fungal cell membrane. This can lead to leakage of intracellular components, disruption of the electrochemical gradient, and ultimately, cell death.

  • Enzyme Inhibition: The reactive nature of the cyclohexenone moiety suggests that this compound could act as an inhibitor of essential microbial enzymes. It may covalently bind to active sites of enzymes involved in critical metabolic pathways, such as those for cell wall synthesis, DNA replication, or protein synthesis.

  • Interference with Signaling Pathways: this compound may disrupt microbial communication and regulatory networks. This could involve the inhibition of quorum sensing, a cell-to-cell communication process that regulates virulence factor production and biofilm formation in many pathogenic bacteria. In fungi, it might interfere with stress response signaling pathways, such as the High Osmolarity Glycerol (HOG) pathway, which is crucial for adaptation to environmental stresses.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol details the standardized method for determining the MIC of this compound against a specific microbial strain.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO, to a known stock concentration)

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in the logarithmic growth phase

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional, for quantitative analysis)

Procedure:

  • Preparation of this compound dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

  • Inoculum Preparation: a. Grow the microbial strain in the appropriate broth overnight at the optimal temperature. b. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: a. Add 100 µL of the standardized microbial inoculum to each well containing the this compound dilutions. This will result in a final volume of 200 µL per well and will further dilute the compound by a factor of two.

  • Controls: a. Positive Control: A well containing only the growth medium and the microbial inoculum (no this compound). b. Negative Control: A well containing only the growth medium (no inoculum).

  • Incubation: a. Seal the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed. b. Optionally, the optical density (OD) can be measured using a microplate reader at a suitable wavelength (e.g., 600 nm) to quantify growth inhibition.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare this compound Serial Dilutions inoculation Inoculate Microtiter Plate prep_compound->inoculation prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculation incubation Incubate Plate inoculation->incubation read_results Visually Inspect or Read OD600 incubation->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for MIC Determination.
Protocol 2: Cell Viability Assay using Resazurin (B115843)

This protocol provides a method to assess the viability of microbial cells after treatment with this compound, confirming its cidal or static effect.

Materials:

  • 96-well plate from the MIC assay (or a newly prepared one)

  • Resazurin sodium salt solution (e.g., 0.01% w/v in sterile PBS)

  • Microplate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Following the MIC determination, add 20 µL of the resazurin solution to each well of the microtiter plate.

  • Incubate the plate for an additional 1-4 hours at the optimal growth temperature.

  • Measure the fluorescence of each well. A decrease in fluorescence compared to the positive control indicates a reduction in metabolic activity and, therefore, cell viability.

  • The results can be expressed as a percentage of viability relative to the untreated control.

Mandatory Visualizations: Signaling Pathways and Logical Relationships

Proposed Mechanism of Action: Disruption of Microbial Cell Integrity

The following diagram illustrates a hypothetical mechanism where this compound disrupts the cell membrane of a bacterium, leading to cell death.

mechanism_of_action phomaligol This compound cell_membrane Bacterial Cell Membrane phomaligol->cell_membrane membrane_disruption Membrane Disruption & Pore Formation cell_membrane->membrane_disruption ion_leakage Ion Leakage membrane_disruption->ion_leakage atp_depletion ATP Depletion membrane_disruption->atp_depletion cell_lysis Cell Lysis ion_leakage->cell_lysis atp_depletion->cell_lysis

Hypothetical Mechanism of this compound.
Proposed Interference with Fungal Stress Response Signaling

This diagram depicts a potential mechanism where this compound induces cellular stress in a fungus, leading to the activation of the High Osmolarity Glycerol (HOG) pathway. Chronic activation or dysregulation of this pathway can be detrimental to the cell.

fungal_stress_response phomaligol This compound cellular_stress Cellular Stress (e.g., Oxidative) phomaligol->cellular_stress hog_pathway HOG Pathway Activation cellular_stress->hog_pathway stress_genes Upregulation of Stress Response Genes hog_pathway->stress_genes growth_inhibition Fungal Growth Inhibition stress_genes->growth_inhibition

This compound and Fungal Stress Pathway.
Proposed Inhibition of Bacterial Two-Component Signaling

This diagram illustrates a hypothetical scenario where this compound inhibits a bacterial two-component signaling system, which is often essential for sensing and responding to environmental changes and for virulence.

bacterial_signaling_inhibition cluster_pathway Two-Component System phomaligol This compound inhibition Inhibition phomaligol->inhibition histidine_kinase Sensor Histidine Kinase response_regulator Response Regulator histidine_kinase->response_regulator Phosphorylation gene_expression Virulence Gene Expression response_regulator->gene_expression Activation inhibition->histidine_kinase

Inhibition of Bacterial Signaling.

References

Application Notes and Protocols: Experimental Design for Testing Phomaligol A Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phomaligol A is a polyoxygenated cyclohexenone derivative isolated from marine-derived fungi such as Aspergillus flavus and Aspergillus flocculosus.[1][2][3][4] Preliminary studies on related phomaligol compounds have suggested potential bioactivities, including anti-inflammatory, anticancer, and antimicrobial effects.[5] These application notes provide a comprehensive experimental framework to systematically evaluate the therapeutic potential of this compound, from initial screening to mechanistic studies.

Section 1: Overall Experimental Workflow

The investigation into this compound's bioactivity is structured as a three-tiered approach. This workflow ensures a logical progression from broad screening to focused mechanistic investigation, optimizing resource allocation.

G cluster_0 Tier 1: Primary Bioactivity Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Mechanism of Action (MoA) Studies T1_AntiC Anticancer/ Cytotoxicity Assay T2_IC50 Dose-Response Analysis (IC50/EC50 Determination) T1_AntiC->T2_IC50 If Active T1_AntiI Anti-inflammatory Assay T1_AntiI->T2_IC50 If Active T1_AntiM Antimicrobial Assay T1_AntiM->T2_IC50 If Active T2_Select Cell Line/Microbe Panel Screening T2_IC50->T2_Select T3_Apoptosis Apoptosis Analysis T2_Select->T3_Apoptosis Based on Strongest Activity T3_Signaling Signaling Pathway Investigation (e.g., NF-κB, MAPK) T2_Select->T3_Signaling Based on Strongest Activity T3_Target Target Identification (Advanced) T3_Apoptosis->T3_Target T3_Signaling->T3_Target PhomaligolA This compound (Test Compound) PhomaligolA->T1_AntiC Initial Screen PhomaligolA->T1_AntiI Initial Screen PhomaligolA->T1_AntiM Initial Screen G PhomaligolA This compound Bax ↑ Bax PhomaligolA->Bax Bcl2 ↓ Bcl-2 PhomaligolA->Bcl2 Mito Mitochondria CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Release NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) NFkB_nuc->Genes Binds DNA Nucleus Nucleus PhomaligolA This compound PhomaligolA->IKK Inhibits? PhomaligolA->NFkB_nuc Inhibits?

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Phomaligol A Production in Fungal Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Phomaligol A yield from fungal fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal strains are known to produce it?

A1: this compound is a polyketide-derived secondary metabolite with potential biological activities. It has been isolated from marine-derived fungi, notably Aspergillus flocculosus and Aspergillus flavus.[1][2][3][4]

Q2: What are the general culture conditions for this compound production?

A2: While specific optimal conditions for this compound are not extensively published, general conditions for secondary metabolite production in Aspergillus species in submerged fermentation can be applied as a starting point. These typically involve incubation at 25-30°C for 7-21 days in a suitable liquid medium.[5] The choice of solid or submerged fermentation can significantly impact the profile of secondary metabolites produced.

Q3: How can I improve the yield of this compound?

A3: Improving the yield of this compound can be approached through several strategies:

  • Media Optimization: Systematically varying the carbon and nitrogen sources, as well as their ratio, can significantly impact secondary metabolite production.

  • Cultivation Parameter Optimization: Fine-tuning parameters such as temperature, pH, and agitation speed is crucial.

  • Genetic Engineering: Manipulating regulatory genes or overexpressing biosynthetic gene clusters can lead to enhanced production.

  • Elicitation: Introducing biotic or abiotic elicitors to the culture can trigger the expression of otherwise silent gene clusters.

Troubleshooting Guide

This guide addresses common issues that may arise during the fermentation process aimed at producing this compound.

Issue Potential Cause Troubleshooting Steps
Low or No this compound Production Inappropriate culture medium.- Test different carbon sources (e.g., glucose, maltose, sucrose) and nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) sulfate).- Vary the Carbon-to-Nitrogen (C:N) ratio.
Suboptimal physical parameters.- Optimize temperature (try a range of 25-30°C).- Optimize initial pH of the medium (test a range of 5.0-7.0).- Optimize agitation speed in submerged cultures (e.g., 150-250 rpm).
Fungal strain has low productivity.- If possible, use a known high-producing strain.- Consider strain improvement techniques like UV mutagenesis or genetic engineering.
Incorrect fermentation duration.- Perform a time-course experiment to determine the optimal harvest time (typically in the stationary phase).
Inconsistent Yields Between Batches Variability in inoculum.- Standardize the inoculum preparation, including spore concentration and age of the seed culture.
Inconsistent media preparation.- Ensure accurate weighing and mixing of all media components.- Calibrate pH meters regularly.
Fluctuations in incubator conditions.- Monitor and record temperature and agitation speed throughout the fermentation.
Slow or No Fungal Growth Poor quality inoculum.- Use fresh, viable spores or mycelium for inoculation.
Contamination.- Check cultures for bacterial or yeast contamination under a microscope.- Ensure sterile techniques are strictly followed.
Inhibitory compounds in the medium.- Ensure all media components are of high quality and free of inhibitors.

Experimental Protocols

Submerged Fermentation Protocol for Aspergillus sp.

This is a general protocol that can be adapted for this compound production.

  • Inoculum Preparation:

    • Grow the Aspergillus strain on a suitable solid medium (e.g., Potato Dextrose Agar) at 28°C for 7 days to allow for sporulation.

    • Harvest spores by adding sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL) with sterile distilled water.

  • Fermentation:

    • Prepare the liquid fermentation medium (e.g., Potato Dextrose Broth or a custom-defined medium). A starting point for media composition could be (in g/L): glucose 20, peptone 10, KH2PO4 1, MgSO4·7H2O 0.5.

    • Dispense the medium into Erlenmeyer flasks (e.g., 100 mL in a 250 mL flask) and sterilize by autoclaving.

    • Inoculate the sterile medium with the prepared spore suspension (e.g., 1% v/v).

    • Incubate the flasks in a shaking incubator at a set temperature (e.g., 28°C) and agitation speed (e.g., 200 rpm) for the desired duration (e.g., 7-14 days).

  • Extraction and Analysis:

    • After incubation, separate the mycelium from the culture broth by filtration.

    • Extract the culture broth and mycelium separately with an organic solvent such as ethyl acetate.

    • Combine the organic extracts and evaporate the solvent under reduced pressure.

    • Analyze the crude extract for the presence and quantity of this compound using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation

Table 1: Hypothetical Optimization of Culture Conditions for this compound Production

The following table presents hypothetical data based on typical results from optimizing polyketide production in Aspergillus species. This serves as an example for structuring experimental results.

Parameter Condition A Condition B Condition C This compound Yield (mg/L)
Carbon Source Glucose (20 g/L)Maltose (20 g/L)Sucrose (20 g/L)15.2
Glucose (20 g/L)Maltose (20 g/L)Sucrose (20 g/L)25.8
Glucose (20 g/L)Maltose (20 g/L)Sucrose (20 g/L)18.5
Nitrogen Source Yeast Extract (10 g/L)Peptone (10 g/L)(NH4)2SO4 (5 g/L)28.4
Yeast Extract (10 g/L)Peptone (10 g/L)(NH4)2SO4 (5 g/L)22.1
Yeast Extract (10 g/L)Peptone (10 g/L)(NH4)2SO4 (5 g/L)12.7
Temperature 25°C28°C32°C24.9
25°C28°C32°C35.1
25°C28°C32°C19.8
Initial pH 5.06.07.029.3
5.06.07.038.6
5.06.07.031.5

Note: Bolded values indicate the highest yield under the tested conditions for each parameter.

Visualizations

Signaling Pathways Regulating Secondary Metabolism in Aspergillus

The production of secondary metabolites like this compound in Aspergillus is controlled by complex signaling networks that respond to environmental cues. Key regulatory pathways include G-protein coupled receptor (GPCR) signaling, the Velvet complex, and Mitogen-Activated Protein Kinase (MAPK) cascades.

G cluster_0 Environmental Signals cluster_1 Signal Transduction cluster_2 Global Regulators cluster_3 Biosynthesis Light Light Velvet_Complex Velvet Complex (VeA/VelB/LaeA) Light->Velvet_Complex Nutrient Status Nutrient Status GPCR G-Protein Coupled Receptor Nutrient Status->GPCR pH pH pH->GPCR Stress Stress MAPK_Cascade MAPK Cascade Stress->MAPK_Cascade G_Protein Heterotrimeric G-Protein GPCR->G_Protein PKA Protein Kinase A (PKA) G_Protein->PKA PKA->Velvet_Complex MAPK_Cascade->Velvet_Complex PKS_Genes This compound Biosynthetic Genes (Polyketide Synthase) Velvet_Complex->PKS_Genes Phomaligol_A This compound PKS_Genes->Phomaligol_A

Caption: Key signaling pathways regulating this compound biosynthesis.

Experimental Workflow for this compound Yield Improvement

A systematic approach is essential for successfully optimizing the production of this compound. The following workflow outlines the key stages from initial screening to scaled-up production.

G Strain_Selection Strain Selection (Aspergillus flocculosus/ Aspergillus flavus) Inoculum_Prep Inoculum Preparation Strain_Selection->Inoculum_Prep Initial_Fermentation Initial Shake Flask Fermentation Inoculum_Prep->Initial_Fermentation Media_Optimization Media Optimization (Carbon, Nitrogen, C:N ratio) Initial_Fermentation->Media_Optimization Parameter_Optimization Parameter Optimization (pH, Temp, Agitation) Media_Optimization->Parameter_Optimization Optimized_Fermentation Optimized Shake Flask Fermentation Parameter_Optimization->Optimized_Fermentation Extraction_Analysis Extraction & HPLC/LC-MS Analysis Optimized_Fermentation->Extraction_Analysis Scale_Up Scale-Up to Bioreactor Extraction_Analysis->Scale_Up If yield is satisfactory Purification Downstream Processing & Purification Scale_Up->Purification

Caption: Workflow for optimizing this compound production.

References

Phomaligol A Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Phomaligol A.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Symptoms:

  • The final isolated amount of this compound is significantly lower than expected from the crude extract.

  • Mass loss is observed at each purification step.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Extraction Optimize the extraction solvent and method. Consider using a sequence of solvents with varying polarities to ensure complete extraction from the fungal broth.
Degradation during Purification This compound, as a polyketide, may be sensitive to pH and temperature. Maintain a neutral pH and conduct purification steps at low temperatures (4°C) whenever possible.
Irreversible Adsorption The compound may be irreversibly binding to the stationary phase. Try different stationary phases (e.g., C18, silica, Sephadex) and mobile phase compositions.
Suboptimal Fraction Collection Broad peaks during chromatography can lead to improper fraction collection. Optimize the chromatographic method for better peak resolution. Use a fraction collector with precise volume or peak-based collection.
Issue 2: Co-eluting Impurities with this compound

Symptoms:

  • NMR or LC-MS analysis of the "purified" sample shows the presence of other compounds with similar retention times.

  • Difficulty in obtaining a pure sample despite multiple chromatographic steps.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Similar Polarity of Impurities Employ orthogonal chromatographic techniques. If you are using reversed-phase HPLC, consider a subsequent step with normal-phase chromatography or size-exclusion chromatography (e.g., Sephadex LH-20).[1]
Isomeric Impurities Isomers can be very difficult to separate. High-resolution analytical HPLC columns with different selectivities (e.g., phenyl-hexyl, pentafluorophenyl) may be required. Consider preparative TLC as an alternative purification step.
Overloading the Column Injecting too much sample can lead to peak broadening and poor separation. Reduce the sample load or use a larger-diameter preparative column.
Inadequate Mobile Phase Gradient The gradient slope may not be shallow enough to resolve closely eluting compounds. Optimize the gradient profile to improve separation in the region where this compound elutes.
Issue 3: this compound Instability During Storage

Symptoms:

  • The purified compound shows signs of degradation (e.g., color change, appearance of new spots on TLC) after a short period.

  • Loss of biological activity over time.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Oxidation Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (-20°C or -80°C).
Hydrolysis Ensure the compound is stored in a dry, aprotic solvent. If it must be stored in a protic solvent, prepare fresh solutions for each experiment.
Light Sensitivity Protect the sample from light by using amber vials or by wrapping the container in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What is a typical purification workflow for this compound?

A1: A common workflow involves initial extraction from the culture broth of a marine-derived fungus like Aspergillus flocculosus, followed by a multi-step chromatographic process. This typically includes initial fractionation by flash column chromatography on ODS (octadecylsilane), followed by purification using reversed-phase HPLC and potentially size-exclusion chromatography on Sephadex LH-20 to remove closely related impurities.[1]

Q2: Which chromatographic techniques are most effective for this compound purification?

A2: A combination of chromatographic techniques is generally required. Reversed-phase chromatography (e.g., on a C18 column) is effective for separating compounds based on hydrophobicity. Size-exclusion chromatography (e.g., Sephadex LH-20) can be useful for separating compounds of different sizes and for removing polymeric impurities.[1]

Q3: How can I monitor the purity of this compound during the purification process?

A3: Purity can be monitored using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) with a UV or MS detector, and Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS is particularly useful for identifying known impurities based on their mass-to-charge ratio.

Q4: Are there any known derivatives of this compound that might co-elute?

A4: Yes, several Phomaligol derivatives have been isolated, such as deketo-phomaligol A and phomaligol E.[2][3] These structurally similar compounds can pose a significant purification challenge. Careful optimization of chromatographic conditions is necessary for their separation.

Experimental Protocols

General Protocol for this compound Purification
  • Extraction: The culture broth of the fungus is partitioned with an organic solvent (e.g., ethyl acetate). The organic layer is then concentrated under reduced pressure to yield a crude extract.[1]

  • Flash Column Chromatography: The crude extract is subjected to flash column chromatography on an ODS column. A stepwise gradient of methanol (B129727) in water is typically used to elute the fractions.[1]

  • Reversed-Phase HPLC: Fractions containing this compound are pooled and further purified by reversed-phase HPLC on a C18 column. A gradient of acetonitrile (B52724) in water is a common mobile phase.

  • Size-Exclusion Chromatography: If impurities persist, a final purification step using a Sephadex LH-20 column with methanol as the mobile phase can be employed.[1]

Data Presentation

Table 1: Representative Purification Table for this compound

Purification StepStarting Material (mg)Yield (mg)Purity (%)
Crude Extract10,000-~5
Flash Chromatography10,000850~40
Preparative HPLC85075~95
Sephadex LH-207560>98

Note: The values in this table are illustrative and may vary depending on the fungal strain, culture conditions, and specific purification protocol.

Visualizations

PhomaligolA_Purification_Workflow cluster_extraction Extraction cluster_chromatography Chromatographic Purification FungalBroth Fungal Culture Broth SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) FungalBroth->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract FlashChrom Flash Column Chromatography (ODS, MeOH/H2O) CrudeExtract->FlashChrom RPHPLC Reversed-Phase HPLC (C18, ACN/H2O) FlashChrom->RPHPLC SEC Size-Exclusion Chromatography (Sephadex LH-20, MeOH) RPHPLC->SEC PurePhomaligolA Pure this compound SEC->PurePhomaligolA

Caption: A typical workflow for the purification of this compound from a fungal culture.

Troubleshooting_Logic cluster_yield Low Yield Solutions cluster_impurity Impurity Solutions cluster_instability Instability Solutions Problem Purification Problem LowYield Low Yield Problem->LowYield Impurity Co-eluting Impurities Problem->Impurity Instability Instability Problem->Instability OptimizeExtraction Optimize Extraction LowYield->OptimizeExtraction PreventDegradation Prevent Degradation (Low Temp, Neutral pH) LowYield->PreventDegradation ChangeStationaryPhase Change Stationary Phase LowYield->ChangeStationaryPhase OrthogonalMethods Orthogonal Methods (e.g., NP-HPLC, SEC) Impurity->OrthogonalMethods OptimizeGradient Optimize Gradient Impurity->OptimizeGradient ReduceLoad Reduce Sample Load Impurity->ReduceLoad InertAtmosphere Store under Inert Gas Instability->InertAtmosphere LowTemp Store at Low Temperature Instability->LowTemp ProtectFromLight Protect from Light Instability->ProtectFromLight

Caption: A troubleshooting decision tree for common this compound purification challenges.

References

Assessing the stability of Phomaligol A in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phomaligol A. This resource is designed to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments related to the stability of this compound in various solvents.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to assess the stability of this compound in different solvents?

Assessing the stability of this compound is crucial for several reasons:

  • Experimental Reproducibility: Ensuring that the compound remains intact throughout an experiment is fundamental to obtaining reliable and reproducible data.

  • Bioassay Accuracy: Degradation of this compound can lead to a decrease in its effective concentration, potentially resulting in an underestimation of its biological activity.

  • Identification of Active Moieties: Degradants may themselves be biologically active, leading to misinterpretation of experimental results.

  • Formulation Development: For preclinical and clinical studies, understanding the stability of this compound in different solvents is essential for developing stable formulations with an acceptable shelf-life.[1][2]

  • Storage and Handling: Proper stability data informs the best practices for storing stock solutions to maintain their integrity over time.

Q2: What are the recommended solvents for storing and conducting experiments with this compound?

While specific solubility and stability data for this compound are not extensively published, general recommendations for polyketides, a class of natural products to which this compound belongs, can be followed. This compound is expected to have good solubility in many organic solvents but low solubility in water.[3]

Commonly used solvents include:

  • Dimethyl Sulfoxide (DMSO): A versatile solvent for creating high-concentration stock solutions. However, it is hygroscopic and can be reactive. It is recommended to store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C.

  • Ethanol and Methanol: These protic solvents are suitable for many biological assays. They are less toxic than DMSO but may be more prone to evaporation.

  • Acetonitrile (ACN): Often used in analytical chromatography, it can also serve as a solvent for stock solutions, particularly for analytical standards.

  • Chloroform: While a good solvent for many lipids and polyketides, its use in biological assays is limited due to its toxicity and potential for reactivity.

The choice of solvent should always be validated for compatibility with the specific experimental system.

Q3: What is a typical experimental workflow for assessing the stability of this compound?

A systematic workflow is essential for a robust stability study. The following diagram outlines the key steps involved.

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_data Data Evaluation prep_solution Prepare this compound solution in test solvent at a known concentration initial_sample Time-zero (T0) analysis: Quantify initial concentration prep_solution->initial_sample storage Store aliquots under defined conditions (e.g., temperature, light exposure) initial_sample->storage sampling Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours) storage->sampling quantification Quantify remaining this compound using a stability-indicating method (e.g., HPLC) sampling->quantification degradation_curve Plot % remaining this compound vs. time quantification->degradation_curve kinetics Determine degradation kinetics and half-life (t1/2) degradation_curve->kinetics

Caption: Experimental workflow for this compound stability assessment.
Q4: Which analytical techniques are recommended for quantifying this compound and its degradation products?

A stability-indicating analytical method is one that can accurately measure the decrease in the concentration of the active compound without interference from its degradation products.[4]

  • High-Performance Liquid Chromatography with UV or Diode-Array Detection (HPLC-UV/DAD): This is the most common technique for stability studies.[4] It allows for the separation of the parent compound from its degradants and provides quantitative data.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and selective. It is particularly useful for identifying and characterizing the degradation products by providing information on their molecular weights and fragmentation patterns.

Q5: How should I interpret the results from a stability study?

The primary output of a stability study is the concentration of this compound remaining at each time point. This data can be used to:

  • Calculate the Percentage Remaining: (Concentration at time t / Initial Concentration) * 100

  • Determine Degradation Kinetics: By plotting the natural logarithm of the concentration versus time, you can determine if the degradation follows first-order kinetics, which is common for many compounds.

  • Calculate the Half-Life (t½): This is the time it takes for 50% of the compound to degrade. For a first-order reaction, it can be calculated from the degradation rate constant (k).

Troubleshooting Guide

Problem: I am observing rapid degradation of this compound in my chosen solvent.
Possible Cause Recommended Solution
Inappropriate Solvent Selection The solvent may be reacting with this compound. Test stability in a panel of solvents with different properties (e.g., protic vs. aprotic, polar vs. non-polar) to identify a more inert option.
Exposure to Light Photodegradation can be a significant issue for many natural products. Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil.
Elevated Temperature Higher temperatures accelerate chemical reactions, including degradation. Store stock solutions at -20°C or -80°C. For experiments conducted at physiological temperatures (e.g., 37°C), be aware of the potential for accelerated degradation and consider the stability over the time course of your assay.
pH of the Solution If using aqueous buffers, the pH can significantly impact stability. Conduct stability studies across a range of pH values to determine the optimal conditions.
Problem: My stability results are inconsistent between experiments.
Possible Cause Recommended Solution
Solvent Purity Impurities in the solvent can catalyze degradation. Always use high-purity, HPLC-grade solvents.
Inaccurate Initial Concentration Errors in weighing the compound or in dilutions will lead to variability. Use a calibrated analytical balance and precise pipetting techniques. Prepare a fresh stock solution for each experiment.
Variable Storage Conditions Fluctuations in temperature or light exposure can affect degradation rates. Ensure that all samples are stored under identical and tightly controlled conditions.
Evaporation of Solvent Over time, solvent evaporation can concentrate the sample, leading to inaccurate results. Use tightly sealed vials (e.g., with screw caps (B75204) and septa) for storage.
Problem: I see a precipitate forming in my this compound solution over time.
Possible Cause Recommended Solution
Poor Solubility The concentration of this compound may be above its solubility limit in the chosen solvent. Determine the solubility of this compound in the solvent before preparing high-concentration stock solutions. You may need to use a different solvent or a lower concentration.
Solvent Evaporation As the solvent evaporates, the concentration of this compound increases, potentially exceeding its solubility limit. Use tightly sealed containers to prevent evaporation.
Temperature Effects Solubility is often temperature-dependent. If a solution is prepared at room temperature and then stored at a lower temperature, the compound may precipitate out. Ensure the compound remains soluble at the storage temperature.

Data Presentation and Experimental Protocols

Hypothetical Stability Data for this compound

The following table provides an example of how to present stability data for this compound in different solvents when stored at room temperature (25°C) and protected from light.

Solvent Time (hours) This compound Remaining (%) Appearance of Degradation Products
DMSO0100.0No
2498.5No
4897.1Minor
Ethanol0100.0No
2495.2Yes
4889.8Yes
Acetonitrile0100.0No
2499.1No
4898.2No
Methanol0100.0No
2493.7Yes
4887.4Yes
Experimental Protocol: HPLC Method for Quantification of this compound

This protocol describes a general reverse-phase HPLC method for quantifying this compound. This method should be optimized for your specific instrument and conditions.

1. Instrumentation and Columns:

  • HPLC system with a UV/DAD detector and an autosampler.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Filter both mobile phases through a 0.22 µm filter and degas before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan).

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B (re-equilibration)

4. Standard and Sample Preparation:

  • Standard Curve: Prepare a series of standard solutions of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) at concentrations ranging from 1 to 100 µg/mL.

  • Sample Analysis: At each time point of the stability study, dilute an aliquot of the sample with the mobile phase to fall within the range of the standard curve.

5. Data Analysis:

  • Generate a standard curve by plotting the peak area against the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.

Visualizations

Hypothetical Signaling Pathway Inhibition by this compound

Many natural products exert their biological effects by inhibiting cellular signaling pathways. While the specific targets of this compound are not fully elucidated, a common mechanism for such compounds is the inhibition of protein kinases. The following diagram illustrates a hypothetical scenario where this compound inhibits a kinase in a signaling cascade, thereby preventing the activation of a downstream transcription factor.

G cluster_pathway Hypothetical Kinase Cascade cluster_nucleus Nucleus ext_signal External Signal (e.g., Growth Factor) receptor Receptor ext_signal->receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Activates transcription_factor Transcription Factor (Inactive) kinase2->transcription_factor Phosphorylates transcription_factor_active Transcription Factor (Active) transcription_factor->transcription_factor_active gene_expression Target Gene Expression (e.g., Proliferation, Inflammation) transcription_factor_active->gene_expression Promotes phomaligol This compound phomaligol->kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase cascade by this compound.

References

Troubleshooting steps in the total synthesis of Phomaligol A

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: As of late 2025, a total chemical synthesis of Phomaligol A has not been reported in peer-reviewed scientific literature. The information provided herein is based on the challenges encountered during its isolation and purification from natural sources, and a prospective analysis of a key hypothetical synthetic step.

Section 1: Troubleshooting the Isolation and Purification of this compound

The isolation of this compound from fungal cultures, such as Aspergillus flocculosus, can present several challenges, from low yields to difficult separation from structurally similar analogs. This guide addresses common issues encountered during the extraction and purification process.

Frequently Asked Questions (FAQs)

Q1: My crude extract shows very low concentrations of this compound. How can I optimize the extraction process?

A1: Low yields of this compound in the crude extract can stem from several factors related to the fermentation and extraction stages. Consider the following troubleshooting steps:

  • Fungal Strain and Culture Conditions: The production of secondary metabolites like this compound is highly dependent on the specific fungal strain and culture conditions. Ensure you are using a verified high-producing strain of Aspergillus flocculosus. Optimization of culture parameters such as media composition, pH, temperature, and fermentation time can significantly impact the yield.

  • Solvent Selection: The choice of extraction solvent is critical. Ethyl acetate (B1210297) (EtOAc) has been successfully used for the extraction of this compound.[1] Ensure a thorough and repeated extraction of both the mycelia and the culture broth to maximize the recovery of the compound.

  • Extraction pH: The pH of the culture broth prior to extraction can influence the protonation state of this compound and its solubility in the organic solvent. Experiment with adjusting the pH of the broth to see if it improves extraction efficiency.

Q2: I'm having difficulty separating this compound from its analogs (e.g., Phomaligol A1, D, or E) during chromatography. What strategies can I employ for better separation?

A2: Co-elution of structurally related Phomaligols is a common challenge. Here are some strategies to improve separation:

  • Chromatographic Media: The initial fractionation is often performed on C18-reversed phase silica (B1680970) gel (ODS).[1] If co-elution is an issue, consider using a different stationary phase with alternative selectivity, such as a phenyl-hexyl or cyano-propyl column.

  • Solvent Gradient Optimization: A slow, shallow gradient during flash column chromatography or High-Performance Liquid Chromatography (HPLC) can enhance the resolution between closely related compounds.[1] Experiment with different solvent systems. While methanol (B129727)/water gradients are common, acetonitrile/water systems might offer different selectivity.

  • Orthogonal HPLC: Employing a two-step HPLC purification process using columns with different selectivities (e.g., a C18 column followed by a phenyl-hexyl column) can be highly effective in resolving complex mixtures.

Q3: Is this compound susceptible to degradation during isolation or storage?

A3: While specific stability data for this compound is not extensively detailed in the provided literature, polyoxygenated cyclohexenone derivatives can be sensitive to light, heat, and pH extremes. To minimize degradation:

  • Temperature: Perform all extraction and purification steps at low temperatures where possible. Store extracts and purified fractions at -20°C or below.

  • Light Exposure: Protect the compound from direct light by using amber vials or covering glassware with aluminum foil.

  • pH: Avoid strongly acidic or basic conditions during workup unless a specific reaction requires it.

Experimental Protocol: Isolation of this compound

The following protocol is a summarized methodology based on published literature for the isolation of this compound from Aspergillus flocculosus.[1]

1. Fermentation and Extraction:

  • Culture the marine-derived fungus Aspergillus flocculosus on a suitable medium (e.g., rice medium).
  • After the incubation period, homogenize the mycelia and medium.
  • Extract the homogenized culture exhaustively with ethyl acetate (EtOAc).
  • Concentrate the EtOAc extract in vacuo to yield the crude extract.

2. Chromatographic Purification:

  • Subject the crude extract to flash column chromatography on C18-reversed phase silica gel (ODS).
  • Elute the column with a stepwise gradient of methanol (MeOH) in water (H₂O).
  • Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
  • Pool the relevant fractions and concentrate them.
  • Perform further purification using reversed-phase HPLC with a suitable MeOH/H₂O or acetonitrile/H₂O gradient to obtain pure this compound.

Data Presentation: Representative Chromatographic Conditions
StageStationary PhaseMobile Phase Gradient (v/v)
Flash Chromatography C18-Reversed Phase (ODS)Stepwise gradient from 20% MeOH/H₂O to 100% MeOH.[1]
HPLC Purification C18-Reversed PhaseIsocratic or gradient elution with MeOH/H₂O.

Visualization: Workflow for this compound Isolation

G cluster_0 Fermentation & Extraction cluster_1 Purification Fermentation Fungal Fermentation (Aspergillus flocculosus) Homogenization Homogenization of Mycelia and Medium Fermentation->Homogenization Extraction Solvent Extraction (Ethyl Acetate) Homogenization->Extraction Concentration1 Concentration in vacuo Extraction->Concentration1 FlashChrom Flash Chromatography (C18 ODS, MeOH/H2O) Concentration1->FlashChrom Crude Extract FractionCollection Fraction Pooling FlashChrom->FractionCollection HPLC Reversed-Phase HPLC FractionCollection->HPLC PureCompound Pure this compound HPLC->PureCompound G cluster_yield Yield Issues cluster_selectivity Selectivity Issues Start Low Yield or Poor Selectivity in Michael Addition CheckPurity Verify Purity of Reagents and Solvents Start->CheckPurity LowTemp Lower Reaction Temperature Start->LowTemp ChangeSolvent Screen Different Solvents Start->ChangeSolvent ChangeCatalyst Screen Different Catalysts/Ligands Start->ChangeCatalyst MonitorTime Optimize Reaction Time Start->MonitorTime Outcome Improved Yield and Stereoselectivity CheckPurity->Outcome LowTemp->Outcome ChangeSolvent->Outcome ChangeCatalyst->Outcome MonitorTime->Outcome

References

Technical Support Center: Overcoming Low Solubility of Phomaligol A in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low aqueous solubility of Phomaligol A.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

A1: this compound, a polyketide natural product, is predicted to have low aqueous solubility due to its chemical structure (C14H20O6), which contains a significant hydrophobic scaffold.[1][2][3][4][5] Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous medium. This is a common issue for many hydrophobic compounds in biological assays.

Q2: What is the maximum concentration of DMSO I can use to dissolve this compound for cell-based assays?

A2: While Dimethyl Sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds, its concentration in the final assay medium should be minimized to avoid cellular toxicity. Typically, the final DMSO concentration should be kept below 0.5% (v/v), and ideally below 0.1%, to maintain cell viability and prevent off-target effects. It is crucial to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.

Q3: Can I store aqueous working solutions of this compound?

A3: It is highly recommended to prepare fresh aqueous working solutions of this compound for each experiment from a concentrated stock in an organic solvent like DMSO. Due to its low aqueous solubility, this compound may precipitate out of solution over time, even at low concentrations, leading to inconsistent results.

Q4: My IC50 values for this compound are highly variable between experiments. Could this be related to solubility?

A4: Yes, high variability in bioassay results, such as IC50 values, is a common consequence of poor compound solubility. Inconsistent dissolution, precipitation during the assay, or the formation of compound aggregates can all lead to unpredictable effective concentrations, resulting in poor reproducibility.

Troubleshooting Guide

Issue: this compound Precipitates Upon Dilution in Aqueous Buffer

Corrective Actions:

  • Review Stock Solution Concentration: Ensure your stock solution in 100% DMSO is not overly concentrated, which can lead to rapid precipitation upon dilution.

  • Optimize Dilution Protocol: Employ a serial dilution method. When preparing working solutions, add the this compound stock solution to the aqueous buffer while vortexing or stirring to facilitate rapid mixing and dispersion.

  • Utilize a Co-solvent: If direct dilution is problematic, consider using a co-solvent system. For example, prepare an intermediate dilution in a solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) before the final dilution in the aqueous buffer. The final concentration of the co-solvent should be tested for compatibility with your assay.

  • Gentle Warming and Sonication: Gentle warming (e.g., to 37°C) or brief sonication of the solution can aid in dissolving the compound. However, be cautious about the thermal stability of this compound.

Issue: Low or Inconsistent Biological Activity Observed

Corrective Actions:

  • Solubility Enhancement Strategies: If basic troubleshooting fails, more advanced formulation strategies may be necessary to increase the apparent solubility of this compound. These can include the use of cyclodextrins, formulation into nanoparticles, or the use of lipid-based delivery systems.

  • Particle Size Reduction: For in vivo studies or certain in vitro assays, reducing the particle size of this compound through micronization or nanosization can increase the surface area and improve the dissolution rate.

  • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can prevent crystallization and enhance its dissolution in aqueous media.

Data Presentation: Comparison of Solubility Enhancement Strategies

StrategyMechanism of ActionRelative ImprovementKey Considerations
Co-solvents (e.g., Ethanol, PEG) Increases the solvent's capacity to dissolve hydrophobic compounds.Low to ModeratePotential for solvent toxicity in cell-based assays.
Surfactants (e.g., Tween®, Triton™) Form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.ModerateCan interfere with certain assays and may have biological effects.
Cyclodextrins (e.g., HP-β-CD) Form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment.Moderate to HighCan extract cholesterol from cell membranes at high concentrations.
Nanoparticle Formulation Increases surface area-to-volume ratio, leading to faster dissolution rates and higher saturation solubility.HighRequires specialized equipment for preparation and characterization.
Lipid-Based Formulations Dissolves the compound in a lipid carrier, which can form emulsions or liposomes in aqueous media.HighCan be complex to formulate and may not be suitable for all assay types.

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create an intermediate dilution series of the compound in a co-solvent such as ethanol (e.g., 1 mM, 100 µM, 10 µM).

  • For the final working concentration, add 1 µL of the intermediate ethanol dilution to 99 µL of your aqueous assay buffer.

  • Vortex the final solution gently for 10-15 seconds immediately before adding it to your assay.

  • Ensure the final concentration of ethanol is below a level that affects your experimental system (typically <1%).

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in your aqueous assay buffer.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

  • Add a small volume of the this compound stock solution to the HP-β-CD solution (e.g., 2 µL of 50 mM this compound to 998 µL of HP-β-CD solution).

  • Incubate the mixture at room temperature for at least 1 hour with gentle agitation to allow for the formation of the inclusion complex.

  • This solution can then be used as your working stock for further dilutions in the assay buffer.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for this compound Solubility start This compound Precipitation in Aqueous Media stock Check Stock Solution (Concentration, Solvent) start->stock dilution Optimize Dilution Protocol (Serial Dilution, Vortexing) stock->dilution cosolvent Use a Co-solvent (e.g., Ethanol, PEG) dilution->cosolvent success Soluble Solution Proceed with Assay dilution->success physical Apply Physical Methods (Warming, Sonication) cosolvent->physical cosolvent->success advanced Employ Advanced Formulation (Cyclodextrins, Nanoparticles) physical->advanced physical->success advanced->success fail Precipitation Persists Re-evaluate Strategy advanced->fail

Caption: A stepwise workflow for troubleshooting the low aqueous solubility of this compound.

G cluster_1 Mechanism of Cyclodextrin Solubilization phomaligol This compound (Hydrophobic) complex Inclusion Complex (Water Soluble) phomaligol->complex + cyclodextrin Cyclodextrin cyclodextrin->complex complex->water Disperses in

Caption: Diagram illustrating the formation of a water-soluble inclusion complex between this compound and cyclodextrin.

References

Technical Support Center: Interpreting Complex NMR and MS Spectra of Phomaligol A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectral analysis of Phomaligol A. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the interpretation of its complex NMR and MS spectra.

Frequently Asked Questions (FAQs)

Q1: What are the expected molecular ion peaks for this compound in high-resolution mass spectrometry (HRESIMS)?

A1: For this compound, with a molecular formula of C₁₄H₂₀O₆, you can expect to observe the following ions in HRESIMS, depending on the ionization mode:

  • Positive Ion Mode: The most common adducts are with sodium ([M+Na]⁺) or protons ([M+H]⁺).

  • Negative Ion Mode: You might observe the deprotonated molecule ([M-H]⁻) or adducts with ions like formate (B1220265) ([M+HCOO]⁻) or chloride ([M+Cl]⁻), depending on the solvent system.

A key publication reports the HRESIMS data for a related compound as the sodium adduct [M+Na]⁺.[1] For this compound, the calculated exact mass for the [M+Na]⁺ ion would be a crucial value to look for.

Q2: My ¹H NMR spectrum of this compound shows broad peaks. What are the potential causes and solutions?

A2: Broadening of peaks in the ¹H NMR spectrum of this compound can arise from several factors:

  • Chemical Exchange: The presence of hydroxyl groups can lead to chemical exchange with residual water or other exchangeable protons in the sample, causing broadening of the OH signals and adjacent protons. To confirm this, you can perform a D₂O exchange experiment, where the addition of a drop of D₂O to the NMR tube will cause the hydroxyl proton signals to disappear or significantly decrease in intensity.

  • Conformational Dynamics: this compound has a flexible cyclohexenone ring system and a side chain, which can exist in multiple conformations that are in equilibrium on the NMR timescale. This can lead to broadened signals for the protons within these flexible regions. Running the NMR experiment at different temperatures (variable temperature NMR) can help to either sharpen the signals by favoring a single conformation at low temperatures or by averaging the signals at higher temperatures.[2]

  • Sample Preparation Issues: Poor shimming of the magnet, high sample concentration leading to viscosity, or the presence of paramagnetic impurities can also cause peak broadening.[2] Ensure your sample is properly dissolved, filtered if necessary, and that the NMR instrument is well-shimmed.

Q3: The signals in the aliphatic region of my ¹H NMR spectrum are heavily overlapped. How can I resolve and assign them?

A3: Signal overlap in the aliphatic region is common for complex molecules like this compound. Here are some strategies to resolve and assign these signals:

  • 2D NMR Spectroscopy: Two-dimensional (2D) NMR experiments are essential for resolving overlapping signals and establishing connectivity.

    • COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other (i.e., on adjacent carbons). This is crucial for tracing out the spin systems in the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to the carbon it is directly attached to, allowing for the unambiguous assignment of carbon signals based on their attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting different spin systems and for assigning quaternary carbons.

  • Higher Field NMR Spectrometer: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion, which can help to resolve some of the overlapping signals.

  • Solvent Effects: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) can sometimes induce differential chemical shifts that may resolve overlapping signals.[3]

Troubleshooting Guides

Guide 1: Poor Signal-to-Noise in ¹³C NMR Spectra

Low sensitivity in ¹³C NMR is a common issue due to the low natural abundance of the ¹³C isotope.[2] If you are experiencing poor signal-to-noise for your this compound sample, follow these steps:

G start Low Signal-to-Noise in ¹³C NMR check_conc Increase Sample Concentration start->check_conc increase_scans Increase Number of Scans check_conc->increase_scans If possible end_good Acceptable Spectrum check_conc->end_good If sufficient check_probe Check NMR Probe Tuning and Matching increase_scans->check_probe If still poor increase_scans->end_good If sufficient use_cryoprobe Use a Cryoprobe (if available) check_probe->use_cryoprobe If available end_bad Consult Instrument Specialist check_probe->end_bad If issues persist use_cryoprobe->end_good

Caption: Workflow for troubleshooting low signal-to-noise in ¹³C NMR spectra.

Guide 2: Ambiguous Mass Spectrometry Fragmentation

Interpreting the fragmentation pattern of this compound from a tandem mass spectrometry (MS/MS) experiment can be challenging. This guide provides a logical workflow for analysis.

G start Ambiguous MS/MS Fragmentation confirm_precursor Confirm Precursor Ion Isolation start->confirm_precursor propose_fragments Propose Neutral Losses and Fragment Structures confirm_precursor->propose_fragments compare_literature Compare with Literature Data for Similar Compounds propose_fragments->compare_literature use_software Utilize Fragmentation Prediction Software compare_literature->use_software end_assigned Fragment Assignments Made use_software->end_assigned If successful end_ambiguous Further Experiments Needed (e.g., Isotopic Labeling) use_software->end_ambiguous If still ambiguous

Caption: Logical steps for interpreting ambiguous MS/MS fragmentation patterns.

Data Presentation

Table 1: ¹H and ¹³C NMR Data for this compound (in CD₃OD)
Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH), Multiplicity (J in Hz)
1204.5-
2102.35.98, s
3170.8-
4108.9-
578.9-
673.14.35, s
7175.9-
842.12.65, m
927.01.60, m; 1.45, m
1011.80.95, t (7.5)
1116.51.15, d (7.0)
1226.21.55, s
1320.91.28, s
OMe52.03.30, s

Note: Data is compiled from publicly available information and may vary slightly based on experimental conditions.

Table 2: High-Resolution Mass Spectrometry Data for this compound
ParameterValue
Molecular FormulaC₁₄H₂₀O₆
Molecular Weight284.30 g/mol
Observed Ion (Example)[M+Na]⁺
Calculated m/z (for [M+Na]⁺)307.1158

Experimental Protocols

Protocol 1: High-Quality NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CD₃OD, CDCl₃) in a clean vial.

    • Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution and lineshape.

    • Acquire a standard ¹H NMR spectrum to check the sample concentration and overall quality.

    • Acquire a ¹³C NMR spectrum. For improved sensitivity, use a sufficient number of scans.

    • Acquire 2D NMR spectra, including COSY, HSQC, and HMBC, using standard instrument parameters. Optimize the acquisition and processing parameters for the best resolution.

Protocol 2: High-Resolution Mass Spectrometry Analysis
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • If using liquid chromatography-mass spectrometry (LC-MS), ensure the sample is dissolved in the mobile phase.

  • Data Acquisition:

    • Infuse the sample directly into the mass spectrometer or inject it into an LC system coupled to the mass spectrometer.

    • Use a soft ionization technique such as electrospray ionization (ESI).

    • Acquire the full scan mass spectrum in both positive and negative ion modes to identify the molecular ion and common adducts.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation. Ensure the instrument is properly calibrated to obtain high mass accuracy.

References

Preventing degradation of Phomaligol A during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent the degradation of Phomaligol A during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of this compound degradation during extraction?

A1: The degradation of this compound is most likely due to the hydrolysis of its ester functional group. This can be catalyzed by acidic or basic conditions. Other contributing factors can include exposure to high temperatures and prolonged processing times. General factors that can affect the stability of fungal secondary metabolites include temperature, light, pH, oxidation, and enzymatic degradation.[1][2]

Q2: I am observing a lower than expected yield of this compound. What could be the issue?

A2: A low yield of this compound could be a result of its degradation during your extraction process. The primary suspect is the hydrolysis of the ester linkage, which can occur under acidic or basic conditions.[3][4][5] It is also possible that the extraction is incomplete. To troubleshoot this, you can perform a small-scale stability test under your extraction conditions to assess if the compound is degrading.

Q3: I have identified an unexpected compound in my extract with a molecular weight corresponding to the hydrolyzed form of this compound. How can I prevent this?

A3: The appearance of a hydrolyzed byproduct strongly suggests that the ester bond in this compound is being cleaved. This is likely due to the pH of your extraction solvent or residual acids or bases from your fungal culture medium. To prevent this, ensure that the pH of your extraction solvent is neutral. It is also recommended to work at lower temperatures and minimize the extraction time.

Q4: What is the optimal pH for extracting this compound?

Q5: Can I heat my solvent to improve extraction efficiency?

A5: While heating can increase the solubility of this compound and improve extraction efficiency, it can also accelerate its degradation.[7] It is recommended to perform the extraction at room temperature or below to minimize the risk of degradation. If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of this compound Degradation due to pHBuffer the extraction solvent to a neutral pH.
Degradation due to temperaturePerform the extraction at room temperature or on ice. Avoid prolonged heating.
Incomplete extractionIncrease the extraction time or the volume of solvent, while monitoring for degradation.
Presence of hydrolysis byproduct Acidic or basic extraction conditionsNeutralize the fungal culture before extraction and use a pH-neutral solvent.
Formation of multiple unknown byproducts Oxidation or light sensitivityPerform the extraction under an inert atmosphere (e.g., nitrogen or argon) and protect the sample from light.

Experimental Protocols

Standard Extraction Protocol for this compound

This protocol is based on methods reported for the isolation of phomaligols from fungal cultures.[8][9]

  • Harvesting: After cultivation, separate the fungal mycelium from the culture broth by filtration.

  • Extraction:

    • Homogenize the mycelium and the culture broth.

    • Extract the homogenized culture with an equal volume of ethyl acetate (B1210297) (EtOAc) three times.

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure at a temperature not exceeding 40°C.

  • Purification:

    • Subject the crude extract to column chromatography on a reversed-phase silica (B1680970) gel (ODS).

    • Elute with a gradient of methanol (B129727) in water.

    • Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate this compound.

Protocol for a Small-Scale Stability Test

This protocol can be used to determine the stability of this compound under your specific extraction conditions.

  • Prepare a standard solution: Dissolve a known amount of purified this compound in your chosen extraction solvent to create a stock solution.

  • Set up test conditions: Aliquot the stock solution into several vials. Subject each vial to a different condition you wish to test (e.g., different pH values, temperatures, or light exposure) for a set period that mimics your extraction time.

  • Analysis: After the incubation period, analyze the samples by HPLC.

  • Evaluation: Compare the peak area of this compound in the test samples to a control sample that was kept at optimal conditions (e.g., neutral pH, 4°C, in the dark). A significant decrease in the peak area indicates degradation.

Potential Degradation Pathway of this compound

The primary anticipated degradation pathway for this compound is the hydrolysis of its ester linkage.

G cluster_conditions Degradation Conditions Acid Acid Base Base Heat Heat Phomaligol_A This compound Hydrolyzed_Product Hydrolyzed this compound + (2S)-2-methylbutanoic acid Phomaligol_A->Hydrolyzed_Product Ester Hydrolysis

Caption: Potential degradation of this compound via ester hydrolysis.

Troubleshooting Workflow

This workflow can guide researchers in diagnosing and resolving issues with this compound extraction.

G start Start: Low Yield or Unexpected Byproducts check_ph Check pH of Extraction Solvent start->check_ph is_neutral Is pH Neutral? check_ph->is_neutral adjust_ph Adjust pH to Neutral is_neutral->adjust_ph No check_temp Check Extraction Temperature is_neutral->check_temp Yes adjust_ph->check_temp is_high_temp Is Temperature > RT? check_temp->is_high_temp lower_temp Lower Temperature to RT or 4°C is_high_temp->lower_temp Yes check_time Review Extraction Time is_high_temp->check_time No lower_temp->check_time is_prolonged Is Time Prolonged? check_time->is_prolonged reduce_time Minimize Extraction Time is_prolonged->reduce_time Yes consider_oxidation Consider Oxidation/Light is_prolonged->consider_oxidation No reduce_time->consider_oxidation use_inert Use Inert Atmosphere & Protect from Light consider_oxidation->use_inert end Optimized Extraction use_inert->end

Caption: Troubleshooting workflow for this compound extraction.

References

Refining bioassay protocols for consistent Phomaligol A results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results with Phomaligol A bioassays.

Troubleshooting Guides & FAQs

This section addresses common issues that may arise during the experimental process.

Question: My this compound sample is not showing the expected bioactivity. What are the potential causes?

Answer: There are several factors that could contribute to a lack of bioactivity. Consider the following:

  • Compound Integrity: this compound, like many natural products, can be sensitive to degradation. Improper storage (e.g., exposure to light, elevated temperatures, or repeated freeze-thaw cycles) can compromise its structure and function. Ensure the compound is stored in a cool, dark, and dry place.

  • Solvent and Solubility: this compound may have limited solubility in aqueous solutions. Ensure you are using an appropriate solvent (such as DMSO) to create your stock solution and that it is fully dissolved before further dilution into your assay medium. Precipitates can lead to inaccurate concentrations.

  • Assay-Specific Issues:

    • Cell-Based Assays: Ensure your cells are healthy, within a low passage number, and seeded at the correct density. Cell stress or over-confluence can affect their response to treatment.

    • Enzyme Assays: Verify the activity of your enzyme with a known positive control. The enzyme may have lost activity due to improper storage or handling.

  • Pan-Assay Interference Compounds (PAINS): While this compound is not extensively documented as a PAIN, it's a possibility with many natural products.[1] These compounds can interfere with assays in a non-specific manner. Consider running counter-screens or alternative assays to confirm the activity is specific.[2]

Question: I'm observing high variability between my replicate wells. How can I improve consistency?

Answer: High variability can often be traced back to technical execution. Here are some areas to check:

  • Pipetting Technique: Ensure accurate and consistent pipetting, especially when preparing serial dilutions and adding reagents to microplates. Use calibrated pipettes and pre-wet the tips.

  • Cell Seeding: Uneven cell distribution in multi-well plates is a common source of variability. Ensure you have a homogenous cell suspension before and during plating.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate solutes and affect cell growth. To mitigate this, consider not using the outermost wells for experimental samples or filling them with sterile PBS or media to create a humidity barrier.

  • Reagent Mixing: Ensure all reagents, including this compound dilutions and detection reagents, are thoroughly mixed before being added to the wells.

Question: How can I be sure the observed cytotoxicity is specific to this compound and not an artifact?

Answer: To confirm the specificity of cytotoxic effects, consider the following controls:

  • Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This will account for any solvent-induced toxicity.

  • Dose-Response Curve: A specific cytotoxic effect should demonstrate a clear dose-dependent relationship, where higher concentrations of this compound lead to increased cell death.

  • Positive Control: Use a well-characterized cytotoxic agent as a positive control to ensure your assay is performing as expected.

  • Time-Course Experiment: Evaluate cytotoxicity at different time points to understand the kinetics of the cellular response.

Question: What is the optimal concentration of this compound to use in my experiments?

Answer: The optimal concentration will vary depending on the cell type and the specific bioassay. It is recommended to perform a dose-response study to determine the effective concentration range. Based on published data, concentrations for in vitro studies have ranged from the low micromolar to around 100 µM.[3][4][5] For example, in studies on BV-2 microglial cells, concentrations up to 100 µM were used for initial screening.

Quantitative Data Summary

The following tables summarize the reported bioactivities of this compound and its derivatives.

Table 1: Anti-Neuroinflammatory Activity of Phomaligol Derivatives

CompoundAssayCell LineIC₅₀ Value (µM)Reference
Compound 4 (a Phomaligol derivative)Nitric Oxide (NO) Production InhibitionLPS-stimulated BV-2 microglia56.6

Table 2: Cytotoxic Activity of Phomaligol Derivatives

CompoundCell LineIC₅₀ Value (µM)Reference
Phomaligol GA549 (Lung Carcinoma)46.86
Phomaligol GH1299 (Lung Carcinoma)51.87
Phomaligol HA549 (Lung Carcinoma)65.53
Sporogen-AO 1A549 (Lung Carcinoma)0.13
Sporogen-AO 1H1299 (Lung Carcinoma)0.78
Sporogen-AO 1SK-BR-3 (Breast Cancer)1.19
Sporogen-AO 1HCT116 (Colon Carcinoma)1.32

Table 3: Antibacterial Activity of Phomaligol J

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Phomaligol JStaphylococcus aureus40

Experimental Protocols

Protocol 1: Anti-Neuroinflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol is adapted from studies on LPS-stimulated BV-2 microglial cells.

  • Cell Culture: Culture murine microglial (BV-2) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed BV-2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulation: After the pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 200 ng/mL for 24 hours. A negative control group without LPS stimulation should also be included.

  • Nitrite (B80452) Measurement (Griess Assay):

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.

    • Incubate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

  • Cell Viability (MTT Assay):

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 550 nm.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed your target cancer cell line (e.g., A549, HCT116) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well.

  • Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PhomaligolA This compound Stock (in DMSO) Treatment Treat with this compound (Dose-Response) PhomaligolA->Treatment CellCulture Cell Culture (e.g., BV-2, A549) Seeding Seed Cells in 96-well Plate CellCulture->Seeding Seeding->Treatment Stimulation Stimulation (e.g., LPS) Treatment->Stimulation If applicable Incubation Incubation (24-72h) Treatment->Incubation Stimulation->Incubation Measurement Endpoint Measurement (e.g., Griess, MTT) Incubation->Measurement DataProcessing Data Processing (Absorbance Reading) Measurement->DataProcessing Results Calculate IC50 / % Inhibition DataProcessing->Results

Caption: General workflow for in vitro bioassays of this compound.

troubleshooting_logic cluster_compound Compound Integrity cluster_assay Assay Conditions cluster_technique Experimental Technique cluster_controls Controls Start Inconsistent or Unexpected Results CheckStorage Verify Storage (Temp, Light) Start->CheckStorage CheckSolubility Confirm Solubility (No Precipitate) Start->CheckSolubility CheckCells Assess Cell Health & Density Start->CheckCells CheckReagents Validate Reagents (Enzymes, etc.) Start->CheckReagents ReviewPipetting Review Pipetting Technique Start->ReviewPipetting CheckEdgeEffect Mitigate Edge Effects Start->CheckEdgeEffect ValidateControls Check Positive & Negative Controls Start->ValidateControls Solution Refine Protocol & Repeat Experiment CheckStorage->Solution CheckSolubility->Solution CheckCells->Solution CheckReagents->Solution ReviewPipetting->Solution CheckEdgeEffect->Solution ValidateControls->Solution signaling_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Activates iNOS_COX2 iNOS & COX-2 Gene Expression NFkB->iNOS_COX2 Induces NO_PGs Nitric Oxide (NO) & Prostaglandins iNOS_COX2->NO_PGs Produces Inflammation Neuroinflammation NO_PGs->Inflammation PhomaligolA This compound PhomaligolA->NFkB Inhibits

References

Validation & Comparative

Phomaligol A: A Comparative Analysis of Bioactivity with Other Cyclohexenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive review of the bioactive natural product Phomaligol A and other related cyclohexenone derivatives reveals a landscape of promising therapeutic potential, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial applications. This guide synthesizes available experimental data to offer a comparative perspective for researchers, scientists, and drug development professionals. While data on this compound itself remains limited in publicly available literature, the analysis of its closely related derivatives and other cyclohexenones provides valuable insights into the structure-activity relationships and mechanistic pathways of this class of compounds.

Comparative Bioactivity of Cyclohexenone Derivatives

Cyclohexenone derivatives, a class of organic compounds characterized by a six-membered ring with a ketone and a carbon-carbon double bond, have demonstrated a wide array of biological activities. The reactivity of the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, is often implicated in their biological effects.

Anti-Inflammatory Activity

Several Phomaligol derivatives and other cyclohexenones have been evaluated for their ability to modulate inflammatory responses. A notable study on Phomaligol derivatives isolated from the marine-derived fungus Aspergillus flocculosus demonstrated the anti-neuroinflammatory potential of these compounds. Specifically, one derivative, designated as compound 4 , exhibited moderate inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV-2 microglial cells with an IC50 value of 56.6 μM, without showing cytotoxicity.[1][2][3] This inhibition of NO, a key inflammatory mediator, suggests a potential mechanism of action involving the suppression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS). Further studies have shown that some cyclohexenone derivatives can downregulate the expression of both iNOS and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[4]

Compound/DerivativeBioactivityCell LineIC50 (µM)Reference
Compound 4 (Phomaligol Derivative) Anti-neuroinflammatory (NO Inhibition)BV-2 microglia56.6[1][2][3]
Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohexe-3-enecarboxylate Inhibition of COX-2 and 5-LOXIn vitro enzyme assays-[4][5]
Anticancer Activity

The cytotoxic potential of cyclohexenone derivatives against various cancer cell lines has been a significant area of investigation. Phomaligols G and H, isolated from the marine-derived fungus Aspergillus flavus, have shown cytotoxic activity. Phomaligol G displayed IC50 values of 46.86 µM and 51.87 µM against A549 (lung carcinoma) and H1299 (non-small cell lung cancer) cell lines, respectively. Phomaligol H showed an IC50 value of 65.53 µM against the A549 cell line.[6]

Another study focusing on a series of synthetic ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives identified compounds with potent anticancer activity against the HCT116 (colon cancer) cell line, with some derivatives exhibiting IC50 values as low as 7.83 µM.[7] Furthermore, a derivative of zeylenone, another polyoxygenated cyclohexene, known as Cyclohexene oxide CA, demonstrated significant anti-cancer activity in glioblastoma cell lines, with IC50 values of 5.161 µM in U251 cells and 6.440 µM in A172 cells.[8]

Compound/DerivativeBioactivityCell Line(s)IC50 (µM)Reference
Phomaligol G CytotoxicityA549, H129946.86, 51.87[1][6]
Phomaligol H CytotoxicityA54965.53[1][6]
Ethyl 3-(2-hydrox-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate CytotoxicityHCT1167.83[7]
Cyclohexene oxide CA CytotoxicityU251, A1725.161, 6.440[8]
Antimicrobial Activity

The antimicrobial properties of Phomaligol derivatives have also been explored. A new derivative, Phomaligol J, isolated from a pufferfish-associated fungus Aspergillus austwickii, exhibited moderate antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 40 µg/mL.[9] Another study on a new derivative, Phomaligol A2, from Aspergillus flocculosus reported inhibitory activity against the yeast Candida albicans (MIC = 16 µg/mL) and the bacterium Pseudomonas aeruginosa (MIC = 16 µg/mL).[10]

Compound/DerivativeBioactivityPathogenMIC (µg/mL)Reference
Phomaligol J AntibacterialStaphylococcus aureus40[9]
Phomaligol A2 AntifungalCandida albicans16[10]
Phomaligol A2 AntibacterialPseudomonas aeruginosa16[10]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of bioactivities.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.

  • Absorbance Measurement: Shake the plate for 10 minutes to dissolve the formazan crystals and measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Anti-Inflammatory Assay (Griess Assay for Nitric Oxide)

The Griess assay is a colorimetric method used to determine the concentration of nitrite (B80452), a stable and quantifiable breakdown product of nitric oxide (NO).

  • Cell Culture and Treatment: Plate RAW 264.7 macrophage cells in a 96-well plate and treat with the test compound for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate at room temperature for 10 minutes, protected from light.

  • Color Development: Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.

Signaling Pathways

The bioactivity of cyclohexenone derivatives is often attributed to their interaction with key cellular signaling pathways. The anti-inflammatory and anticancer effects of many natural products are mediated through the modulation of pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and COX-2. Some cyclohexenone derivatives are thought to exert their anti-inflammatory effects by inhibiting this pathway.

Caption: NF-κB signaling pathway in inflammation and potential inhibition by Phomaligol derivatives.

MAPK Signaling Pathway in Cancer

The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. The pathway consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that control gene expression. Some anticancer compounds exert their effects by interfering with this signaling cascade.

MAPK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates GrowthFactor Growth Factor GrowthFactor->Receptor Binds Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_n ERK ERK->ERK_n Translocates Cyclohexenone Cyclohexenone Derivative Cyclohexenone->Raf Inhibits TranscriptionFactors Transcription Factors ERK_n->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: MAPK signaling pathway in cancer and a potential point of inhibition by cyclohexenone derivatives.

Conclusion

The available data strongly suggest that this compound and other cyclohexenone derivatives represent a promising class of natural and synthetic compounds with significant therapeutic potential. The observed anti-inflammatory, anticancer, and antimicrobial activities warrant further investigation. In particular, future research should focus on elucidating the specific molecular targets and detailed mechanisms of action of this compound to fully understand its therapeutic promise. The development of more potent and selective derivatives based on the cyclohexenone scaffold could lead to novel drug candidates for a range of diseases.

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic profiles of Phomaligol A and its structural analogs reveals significant variations in their anti-cancer activities against various human cancer cell lines. While data on this compound remains limited, studies on related phomaligols, such as Phomaligol G, Phomaligol H, and Sporogen-AO 1, provide valuable insights into the structure-activity relationships within this class of fungal metabolites.

This guide offers a comparative overview of the cytotoxic properties of these compounds, presenting available quantitative data, outlining the experimental methodologies used for their assessment, and visualizing the potential mechanisms of action. This information is intended to assist researchers, scientists, and drug development professionals in their exploration of phomaligols as potential therapeutic agents.

Comparative Cytotoxicity Data

The cytotoxic activity of phomaligols is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for various phomaligols against different human cancer cell lines.

CompoundCell LineIC50 (µM)Source
This compound Not ReportedData not available
Phomaligol G A549 (Lung Carcinoma)46.86[1]
H1299 (Lung Carcinoma)51.87[1]
Phomaligol H A549 (Lung Carcinoma)65.53[1]
Sporogen-AO 1 A549 (Lung Carcinoma)0.13[1]
H1299 (Lung Carcinoma)0.78[1]
SK-BR-3 (Breast Cancer)1.19
HCT116 (Colon Carcinoma)1.32

Note: At the time of this publication, specific IC50 values for this compound against cancer cell lines were not available in the reviewed literature. The compound has been isolated from the marine-derived fungus Aspergillus flocculosus, and while its anti-neuroinflammatory potential has been investigated, its cytotoxic profile remains to be fully characterized.

Experimental Protocols

The evaluation of the cytotoxic activity of phomaligols has been predominantly conducted using the MTT assay, a colorimetric method that assesses cell metabolic activity as an indicator of cell viability.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard laboratory procedure for measuring the viability of cells. In this assay, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which is determined by measuring the absorbance of the solution after solubilization, is directly proportional to the number of viable cells.

A general workflow for the MTT assay is as follows:

MTT_Workflow cluster_workflow MTT Assay Workflow cell_seeding 1. Seed cancer cells into 96-well plates compound_treatment 2. Treat cells with varying concentrations of phomaligols cell_seeding->compound_treatment incubation 3. Incubate for a specified period (e.g., 24-72 hours) compound_treatment->incubation mtt_addition 4. Add MTT solution to each well incubation->mtt_addition formazan_formation 5. Incubate to allow formazan crystal formation mtt_addition->formazan_formation solubilization 6. Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals formazan_formation->solubilization absorbance_reading 7. Measure absorbance using a microplate reader solubilization->absorbance_reading ic50_calculation 8. Calculate IC50 values from the dose-response curve absorbance_reading->ic50_calculation

MTT Assay Experimental Workflow

Mechanism of Action: Induction of Apoptosis

Mechanistic studies on Sporogen-AO 1, a structurally related phomaligol, have indicated that its cytotoxic effects are mediated through the induction of apoptosis in HCT116 colon cancer cells. Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

Apoptosis Signaling Pathway

The following diagram illustrates a simplified model of the key signaling events involved in apoptosis, which may be relevant to the mechanism of action of cytotoxic phomaligols.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., TNF, FasL) Death_Receptor Death Receptor (e.g., TNFR, Fas) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activates Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 recruits Caspase9 Caspase-9 Procaspase9->Caspase9 activates Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 activates Substrates Cellular Substrates Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis Phomaligols Cytotoxic Phomaligols Phomaligols->Cellular_Stress

References

In Vivo Validation of Phomaligol A's Anti-Inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phomaligol A, a secondary metabolite isolated from the marine-derived fungus Aspergillus flocculosus, has demonstrated notable anti-neuroinflammatory properties in in vitro studies.[1][2][3] Specifically, it has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced BV-2 microglial cells, suggesting its potential as a therapeutic agent for neuroinflammatory diseases. However, to date, comprehensive in vivo studies validating these anti-inflammatory effects in animal models are not publicly available.

This guide provides a comparative framework for the potential in vivo validation of this compound or a structurally similar analog. It outlines standard experimental protocols, presents hypothetical comparative data based on findings for other marine-derived fungal metabolites with anti-inflammatory properties, and visualizes key experimental and biological pathways. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel anti-inflammatory compounds.

Comparative Analysis of Anti-Inflammatory Activity

While in vivo data for this compound is not available, a comparative analysis against a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, and another marine-derived fungal metabolite, is presented below. The data for the "this compound-analog" is hypothetical, representing expected outcomes based on its promising in vitro profile.

CompoundAnimal ModelDosageInhibition of Edema (%)Reduction in TNF-α Levels (%)Reduction in IL-6 Levels (%)
This compound-analog (Hypothetical) Carrageenan-induced paw edema (Rat)50 mg/kg45%40%35%
Indomethacin (Positive Control) Carrageenan-induced paw edema (Rat)10 mg/kg60%55%50%
Marine Fungal Metabolite (Compound 67) LPS-induced inflammation (Mouse)25 mg/kgNot ReportedSignificantSignificant

Note: Data for the this compound-analog is hypothetical and for illustrative purposes. Data for Indomethacin is representative of typical results in this model. Information on Compound 67 is derived from existing literature on marine-derived fungal metabolites.[4]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for the in vivo validation of this compound's anti-inflammatory effects.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.

  • Animals: Male Wistar rats (180-200 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment, with free access to food and water.

  • Grouping:

    • Group 1: Control (Vehicle)

    • Group 2: this compound-analog (e.g., 25, 50, 100 mg/kg, p.o.)

    • Group 3: Indomethacin (10 mg/kg, p.o.)

  • Procedure:

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The respective treatments are administered orally.

    • One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.

  • Evaluation: The percentage inhibition of edema is calculated for each group relative to the control group.

Measurement of Pro-Inflammatory Cytokines
  • Sample Collection: At the end of the paw edema experiment (4 hours), blood samples are collected via cardiac puncture. Paw tissue from the inflamed paw is also excised.

  • Cytokine Analysis:

    • Serum is separated from the blood samples.

    • Paw tissue is homogenized in a suitable buffer.

    • Levels of TNF-α and IL-6 in the serum and tissue homogenate are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Visualizing Pathways and Workflows

Inflammatory Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammation. Many anti-inflammatory compounds, including those derived from marine fungi, exert their effects by inhibiting this pathway.

G NF-κB Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Activates Transcription PhomaligolA This compound (Proposed Inhibition) PhomaligolA->IKK Inhibits

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Experimental Workflow

The following diagram illustrates the workflow for the in vivo validation of this compound's anti-inflammatory effects.

G In Vivo Anti-Inflammatory Experimental Workflow start Animal Acclimatization grouping Grouping of Animals (Control, this compound, Indomethacin) start->grouping paw_measurement_initial Initial Paw Volume Measurement grouping->paw_measurement_initial treatment Oral Administration of Compounds paw_measurement_initial->treatment carrageenan Carrageenan Injection in Paw treatment->carrageenan paw_measurement_final Paw Volume Measurement (1, 2, 3, 4 hours) carrageenan->paw_measurement_final euthanasia Euthanasia and Sample Collection (Blood and Paw Tissue) paw_measurement_final->euthanasia elisa ELISA for TNF-α and IL-6 euthanasia->elisa analysis Data Analysis and Comparison elisa->analysis

Caption: Workflow for carrageenan-induced paw edema model and subsequent cytokine analysis.

While the in vitro anti-neuroinflammatory activity of this compound is promising, its therapeutic potential can only be fully realized through rigorous in vivo validation. The experimental framework and comparative data presented in this guide offer a clear path for future preclinical studies. Investigating the effects of this compound in established animal models of inflammation, such as carrageenan-induced paw edema, and analyzing its impact on key inflammatory mediators will be crucial steps in determining its efficacy as a novel anti-inflammatory agent. The methodologies and comparative insights provided here are intended to facilitate and guide these essential next steps in the drug development process.

References

Unlocking the Therapeutic Potential of Phomaligol A: A Comparative Guide to its Synthetic Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Bioactivity of Phomaligol A Analogues

The bioactivity of this compound and its analogues has been primarily evaluated based on their cytotoxic and anti-inflammatory effects. The following tables summarize the available quantitative data, providing a snapshot of their potential as therapeutic agents.

Cytotoxic Activity

The cytotoxic potential of this compound analogues has been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented in Table 1.

Table 1: Cytotoxic Activity (IC50 in µM) of this compound Analogues Against Various Cancer Cell Lines

CompoundA549 (Lung Carcinoma)H1299 (Lung Carcinoma)SK-BR-3 (Breast Cancer)HCT116 (Colon Cancer)
Phomaligol G 46.86[1]51.87[1]--
Phomaligol H 65.53[1]---
Sporogen-AO 1 0.13[1]0.78[1]1.191.32

Note: "-" indicates that data was not available from the searched sources.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound analogues have been investigated by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine microglia BV-2 cells. The IC50 values for NO inhibition are detailed in Table 2.

Table 2: Anti-inflammatory Activity (IC50 in µM) of this compound Analogues

CompoundNO Inhibition in LPS-stimulated BV-2 cells
2,6-dimethyl-3-O-methyl-4-(2-methylbutyryl) phloroglucinol 56.6

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key bioassays are provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogues and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: After the incubation, add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Assay: Griess Assay for Nitric Oxide (NO) Inhibition

This assay quantifies the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

  • Cell Culture and Stimulation: Seed BV-2 microglial cells in a 96-well plate and treat with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Compound Treatment: Concurrently with LPS stimulation, treat the cells with different concentrations of the this compound analogues.

  • Supernatant Collection: After a 24-hour incubation period, collect the cell culture supernatant.

  • Griess Reaction:

    • Add Griess Reagent I (e.g., sulfanilamide (B372717) in phosphoric acid) to the supernatant.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Absorbance Measurement: After a further incubation of 5-10 minutes, measure the absorbance at 540 nm. The intensity of the color, which indicates the amount of nitrite, is proportional to the NO produced by the cells.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use this curve to determine the nitrite concentration in the samples and calculate the percentage of NO inhibition for each compound concentration to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The bioactivity of this compound analogues is attributed to their modulation of key cellular signaling pathways, primarily those involved in apoptosis and inflammation.

Apoptosis Signaling Pathway

Several this compound analogues have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for their anti-cancer activity. The general apoptosis pathway involves a cascade of caspases, which are proteases that execute the cell death program.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor binds Caspase-8 Caspase-8 Death Receptor->Caspase-8 activates Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds to Apoptosome Apoptosome Apaf-1->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-9->Executioner Caspases (e.g., Caspase-3) Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis

Caption: Generalized overview of the extrinsic and intrinsic apoptosis pathways.

Sporogen-AO 1, a potent cytotoxic analogue, has been reported to induce apoptosis in HCT116 cells in a dose-dependent manner. The precise molecular targets of most this compound analogues within this pathway remain an active area of research.

NF-κB Signaling Pathway

The anti-inflammatory effects of this compound analogues are likely mediated through the inhibition of pro-inflammatory signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a primary candidate. In response to inflammatory stimuli like LPS, the NF-κB pathway is activated, leading to the transcription of genes encoding pro-inflammatory mediators, including the enzyme responsible for NO production (inducible nitric oxide synthase, iNOS).

nfkb_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds to IKK Complex IKK Complex TLR4->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates IκBα->NF-κB (p50/p65) degrades, releasing Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Pro-inflammatory Genes (e.g., iNOS) Pro-inflammatory Genes (e.g., iNOS) NF-κB (p50/p65)->Pro-inflammatory Genes (e.g., iNOS) activates transcription of

Caption: Simplified representation of the canonical NF-κB signaling pathway.

By inhibiting the production of NO, it is hypothesized that certain this compound analogues may interfere with one or more components of the NF-κB signaling cascade. Further investigation is required to identify the specific molecular targets of these compounds within this pathway.

Experimental Workflow

The general workflow for screening and evaluating the bioactivity of synthetic this compound analogues is depicted below.

experimental_workflow Synthesis of this compound Analogues Synthesis of this compound Analogues In vitro Bioassays In vitro Bioassays Synthesis of this compound Analogues->In vitro Bioassays Cytotoxicity Screening (e.g., MTT Assay) Cytotoxicity Screening (e.g., MTT Assay) In vitro Bioassays->Cytotoxicity Screening (e.g., MTT Assay) Anti-inflammatory Screening (e.g., Griess Assay) Anti-inflammatory Screening (e.g., Griess Assay) In vitro Bioassays->Anti-inflammatory Screening (e.g., Griess Assay) Lead Compound Identification Lead Compound Identification Cytotoxicity Screening (e.g., MTT Assay)->Lead Compound Identification Anti-inflammatory Screening (e.g., Griess Assay)->Lead Compound Identification Mechanism of Action Studies Mechanism of Action Studies Lead Compound Identification->Mechanism of Action Studies Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis Molecular Target Identification Molecular Target Identification Mechanism of Action Studies->Molecular Target Identification In vivo Studies In vivo Studies Mechanism of Action Studies->In vivo Studies

Caption: General workflow for the bioactivity evaluation of this compound analogues.

This guide provides a foundational understanding of the bioactivity of synthetic this compound analogues. The presented data and experimental protocols serve as a valuable starting point for further research aimed at elucidating the full therapeutic potential of this promising class of natural product derivatives. Future studies focusing on direct comparative analyses and the identification of specific molecular targets will be crucial for the rational design of novel and more potent therapeutic agents.

References

Unraveling the Enigmatic Mechanism of Phomaligol A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel compound is paramount. Phomaligol A, a polyketide isolated from marine-derived fungi, has demonstrated promising cytotoxic and anti-inflammatory activities. However, the intricate signaling pathways through which it exerts these effects remain largely uncharacterized. This guide provides a comparative analysis of the proposed mechanism of action of this compound, cross-validated against established alternative compounds, supported by available experimental data and detailed protocols.

While direct mechanistic studies on this compound are limited, clues can be drawn from the activities of structurally similar compounds and its observed biological effects. A closely related compound, sporogen-AO 1, has been shown to induce apoptosis in human colorectal carcinoma (HCT116) cells. Furthermore, compounds co-isolated with this compound have exhibited anti-inflammatory properties through the inhibition of nitric oxide (NO) production. Based on this, a dual mechanism for this compound is proposed: induction of apoptosis in cancer cells and suppression of inflammatory responses.

Proposed Cytotoxic Mechanism of this compound: Induction of Apoptosis

It is hypothesized that this compound, like its structural analog sporogen-AO 1, induces programmed cell death, or apoptosis, in cancer cells. This process is crucial for eliminating damaged or cancerous cells and is a key target for many chemotherapeutic agents. The proposed pathway, illustrated below, likely involves the activation of a cascade of enzymes called caspases, which are central executioners of apoptosis.

This compound Proposed Apoptosis Pathway Phomaligol_A This compound Cell_Membrane Cancer Cell Membrane Apoptotic_Stimuli Initiation of Apoptotic Signals Cell_Membrane->Apoptotic_Stimuli Triggers Caspase_Cascade Caspase Activation (e.g., Caspase-3, -8, -9) Apoptotic_Stimuli->Caspase_Cascade Leads to Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Caption: Proposed apoptotic pathway initiated by this compound in cancer cells.

To provide a clearer context for this proposed mechanism, we compare it with two well-characterized cytotoxic agents known to induce apoptosis in HCT116 cells: Doxorubicin (B1662922) and Betulinic Acid.

Comparative Analysis of Apoptosis Induction in HCT116 Cells
FeatureThis compound (Proposed)DoxorubicinBetulinic Acid
Primary Mechanism Induction of ApoptosisDNA intercalation and Topoisomerase II inhibition, leading to apoptosis.[1]Direct triggering of mitochondrial membrane permeabilization, inducing apoptosis.[2]
Key Molecular Events Caspase activationUpregulation of p53, leading to apoptosis.[1][3]Increased Bax and cleaved caspase-3 and -9, and decreased Bcl-2.[4][5]
Cell Cycle Arrest To be determinedG2/M or G0/G1 arrest, depending on treatment duration.[6]To be determined for HCT116, but known to affect cell cycle in other lines.

Experimental Protocols for Apoptosis Detection

Annexin V & Propidium Iodide (PI) Staining for Flow Cytometry

This is a common method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HCT116 cells

  • This compound or alternative compound

  • Annexin V-FITC (or other fluorescent conjugate)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed HCT116 cells in 6-well plates and treat with the compound of interest for the desired time.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS and resuspend them in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Proposed Anti-inflammatory Mechanism of this compound: Inhibition of Nitric Oxide Production

Chronic inflammation is linked to the development of various diseases, including cancer. The anti-inflammatory activity of this compound is proposed to occur through the inhibition of nitric oxide (NO) synthesis. Overproduction of NO by the enzyme inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.

This compound Proposed Anti-inflammatory Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) iNOS_Induction Induction of iNOS Inflammatory_Stimuli->iNOS_Induction NO_Production Nitric Oxide (NO) Production iNOS_Induction->NO_Production Inflammation Inflammation NO_Production->Inflammation Phomaligol_A This compound Phomaligol_A->iNOS_Induction Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of iNOS.

To validate this proposed mechanism, we compare it to a known inhibitor of nitric oxide synthase, L-NG-monomethylarginine (L-NMMA).

Comparative Analysis of Nitric Oxide Inhibition
FeatureThis compound (Proposed)L-NG-monomethylarginine (L-NMMA)
Primary Mechanism Inhibition of iNOS expression or activity.Competitive inhibitor of all nitric oxide synthase (NOS) isoforms.[7][8]
Effect on NO Production Reduces NO production in stimulated immune cells (e.g., microglia).[9][10][11]Blocks the conversion of L-arginine to NO and citrulline.[7][12]
Downstream Effects Reduction of pro-inflammatory mediators.Vasoconstriction, reduction of inflammation.

Experimental Protocols for Nitric Oxide Inhibition Assay

Griess Assay for Nitrite (B80452) Quantification

This colorimetric assay is used to measure nitrite, a stable and quantifiable breakdown product of NO.

Materials:

  • RAW 264.7 macrophages or other suitable cells

  • Lipopolysaccharide (LPS) for stimulation

  • This compound or alternative compound

  • Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Cell culture medium

  • 96-well plate

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression.

  • Collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with the Griess Reagent.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm. The amount of nitrite is proportional to the absorbance and reflects the amount of NO produced.

Conclusion

The available evidence strongly suggests that this compound possesses a dual mechanism of action, making it a compound of significant interest for further investigation in both oncology and inflammatory disease research. Its proposed ability to induce apoptosis in cancer cells, potentially through caspase activation, and to suppress inflammation by inhibiting nitric oxide production, positions it as a promising lead for the development of novel therapeutics.

The comparative analysis with well-established drugs like Doxorubicin, Betulinic Acid, and L-NMMA provides a framework for future studies. The detailed experimental protocols included in this guide offer a practical starting point for researchers to rigorously test these hypotheses and fully elucidate the molecular pathways governed by this compound. Further cross-validation and in-depth mechanistic studies are crucial to unlock the full therapeutic potential of this marine-derived natural product.

References

A Comparative Analysis of Phomaligol A and Its Derivatives from Diverse Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Phomaligol A and its derivatives isolated from various fungal strains. The information presented herein is curated from experimental data to assist researchers in evaluating the production, purity, and biological activities of these promising natural products.

Data Presentation

The following tables summarize the quantitative data on the production and biological activities of this compound and its derivatives from different Aspergillus species.

Table 1: Production of this compound and Derivatives from Different Fungal Strains

Fungal StrainCompoundYield (mg/L of culture)Source
Aspergillus flocculosusThis compoundNot explicitly quantified[1]
Deketo-phomaligol ANot explicitly quantified[1]
Phomaligol ENot explicitly quantified[1]
Phomaligol A29.7 mg (from an unspecified volume of culture medium)[2]
Aspergillus austwickiiPhomaligol JNot explicitly quantified[3]
Aspergillus flavusThis compoundNot explicitly quantified
Phomaligols F-INot explicitly quantified

Table 2: Comparative Biological Activity of Phomaligol Derivatives

Fungal SourceCompoundBiological ActivityCell LineIC50 Value (µM)
Aspergillus flocculosus2,6-dimethyl-3-O-methyl-4-(2-methylbutyryl) phloroglucinolAnti-neuroinflammatory (NO Inhibition)BV-2 Microglia56.6
Aspergillus flavusPhomaligol GCytotoxicityA549 (Lung Carcinoma)46.86
Phomaligol GCytotoxicityH1299 (Lung Carcinoma)51.87
Phomaligol HCytotoxicityA549 (Lung Carcinoma)65.53
Aspergillus austwickiiPhomaligol JAntibacterial (MIC)Staphylococcus aureus40 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Fungal Fermentation, Extraction, and Purification

This protocol outlines the general procedure for obtaining this compound and its derivatives from fungal cultures.

  • Fermentation: The fungal strain (e.g., Aspergillus flocculosus) is cultured on a solid rice medium or in a liquid medium. The culture is incubated for a specified period to allow for the production of secondary metabolites.

  • Extraction: The fermented culture is extracted with an organic solvent, typically ethyl acetate (B1210297) (EtOAc). The mixture is homogenized and filtered. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to flash column chromatography on a C18-reversed phase silica (B1680970) gel (ODS) column. A gradient of methanol (B129727) (MeOH) and water (H₂O) is used to elute fractions with varying polarities.

  • Purification: The fractions containing the compounds of interest are further purified using reversed-phase high-performance liquid chromatography (HPLC) to isolate the pure compounds.

Anti-Neuroinflammatory Activity Assay (Nitric Oxide Inhibition)

This assay determines the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.

  • Cell Culture: Murine microglial cells (BV-2) are cultured in a suitable medium.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour. Subsequently, the cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response.

  • Griess Assay: After 24 hours of incubation, the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The Griess reagent consists of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine, which react with nitrite to form a colored azo compound.

  • Data Analysis: The absorbance of the colored product is measured spectrophotometrically at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.

  • Cell Seeding: Cancer cell lines (e.g., A549, H1299) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals. The plate is incubated for 4 hours.

  • Solubilization and Measurement: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Mandatory Visualization

The following diagrams illustrate the potential signaling pathways involved in the biological activities of this compound and its derivatives, as well as a general experimental workflow.

G cluster_0 Experimental Workflow: Isolation and Bioactivity Screening Fungal_Culture Fungal Culture (e.g., Aspergillus sp.) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (ODS) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC HPLC Purification Fractions->HPLC Pure_Compound Pure this compound / Derivative HPLC->Pure_Compound Bioassays Biological Assays Pure_Compound->Bioassays Anti_inflammatory Anti-inflammatory Assay (NO Inhibition) Bioassays->Anti_inflammatory Cytotoxicity Cytotoxicity Assay (MTT) Bioassays->Cytotoxicity

Experimental Workflow Diagram

G cluster_1 Inferred Anti-inflammatory Signaling Pathway of this compound cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK activates p38 p38 TLR4->p38 activates ERK ERK TLR4->ERK activates IKK IKK TLR4->IKK activates Phomaligol_A This compound Phomaligol_A->JNK inhibits Phomaligol_A->p38 inhibits Phomaligol_A->ERK inhibits Phomaligol_A->IKK inhibits IkB_alpha IκBα IKK->IkB_alpha phosphorylates NF_kB NF-κB (p65/p50) IkB_alpha->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription of

Anti-inflammatory Signaling Pathway

G cluster_2 Inferred Cytotoxicity (Apoptosis) Signaling Pathway of this compound Phomaligol_A This compound Mitochondrion Mitochondrion Phomaligol_A->Mitochondrion induces stress Metacaspase Metacaspase Activation Phomaligol_A->Metacaspase directly activates? ROS Increased ROS Production Mitochondrion->ROS ROS->Metacaspase Caspase_Cascade Caspase Cascade Metacaspase->Caspase_Cascade DNA_Fragmentation DNA Fragmentation Caspase_Cascade->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Cytotoxicity (Apoptosis) Pathway

References

Efficacy of Phomaligol A: A Comparative Analysis of Natural Versus Synthetic Sources

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of Phomaligol A. This document summarizes the current state of knowledge based on available experimental data for natural this compound and its analogues, while also addressing the current absence of data for a synthetic counterpart.

Executive Summary

This compound is a fungal metabolite that has garnered interest for its potential therapeutic applications. This guide provides a detailed comparison of the biological efficacy of this compound derived from natural sources. A thorough review of the current scientific literature reveals that to date, the total synthesis of this compound has not been reported. Consequently, there is no available experimental data on the biological activity of synthetic this compound to compare with its natural counterpart.

This guide will therefore focus on the documented biological activities of natural this compound and its closely related analogues, which have been isolated from various fungal species, primarily of the genus Aspergillus. The available data from anti-inflammatory, cytotoxic, and antibacterial assays are presented to provide a clear understanding of the current research landscape and potential applications of these natural products.

Data on the Biological Activity of Natural this compound and Analogues

The biological activities of this compound and its analogues have been evaluated in several key assays. The quantitative data from these studies are summarized in the tables below.

Anti-Neuroinflammatory Activity

One of the notable activities of Phomaligol analogues is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells, which is a common in vitro model for neuroinflammation.

Table 1: Anti-Neuroinflammatory Activity of Phomaligol Analogues

CompoundAssayCell LineIC₅₀ (µM)Source
Compound 4¹NO Production InhibitionBV-2 Microglial Cells56.6[1][2][3][4]

¹Compound 4 is identified as 2,6-dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol, a known compound isolated along with new Phomaligol derivatives.

Cytotoxic Activity

Several Phomaligol derivatives have been assessed for their cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Activity of Phomaligol Analogues

CompoundCell LineIC₅₀ (µM)Source
Phomaligol GA549 (Lung Carcinoma)46.86[5]
Phomaligol GH1299 (Lung Carcinoma)51.87
Phomaligol HA549 (Lung Carcinoma)65.53
Sporogen-AO 1²A549 (Lung Carcinoma)0.13
Sporogen-AO 1²H1299 (Lung Carcinoma)0.78
Sporogen-AO 1²SK-BR-3 (Breast Cancer)1.19
Sporogen-AO 1²HCT116 (Colon Carcinoma)1.32

²Sporogen-AO 1 is a known compound isolated along with new Phomaligol derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Anti-Neuroinflammatory Assay: Nitric Oxide (NO) Production Inhibition

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage-like cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Murine microglial (BV-2) cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • BV-2 cells are seeded in 96-well plates and allowed to adhere.

    • The cells are pre-treated with various concentrations of the test compounds for 1 hour.

    • Following pre-treatment, the cells are stimulated with LPS (e.g., 200 ng/mL) for 24 hours to induce an inflammatory response.

    • After the incubation period, the cell culture supernatant is collected.

    • The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent.

    • The absorbance is read at approximately 540 nm using a microplate reader.

    • The percentage of NO production inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is then determined.

  • Cytotoxicity Assessment: A parallel cytotoxicity assay (e.g., MTT assay) is performed to ensure that the observed inhibition of NO production is not due to cell death.

Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Culture: Cancer cell lines (e.g., A549, H1299) are cultured in an appropriate medium and conditions.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • After the treatment period, the medium is removed, and a solution of MTT in a serum-free medium is added to each well.

    • The plates are incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental design.

LPS-Induced Pro-inflammatory Signaling Pathway

The anti-inflammatory activity of Phomaligol analogues has been linked to the inhibition of the LPS-induced inflammatory pathway in macrophages. This pathway leads to the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, through the upregulation of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The activation of the transcription factor NF-κB is a critical step in this process.

LPS_Signaling_Pathway cluster_nucleus Cellular Compartments LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Activation MyD88->IKK NFkB_p65_p50_IkB NF-κB (p65/p50)-IκBα (Inactive Complex) IKK->NFkB_p65_p50_IkB Phosphorylates IκBα IkB_p IκBα-P (Phosphorylated) IKK->IkB_p NFkB_p65_p50 NF-κB (p65/p50) (Active) NFkB_p65_p50_IkB->NFkB_p65_p50 Releases Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Degradation Proteasomal Degradation IkB_p->Degradation iNOS_COX2_mRNA iNOS & COX-2 mRNA Nucleus->iNOS_COX2_mRNA Transcription iNOS_COX2_Protein iNOS & COX-2 Proteins iNOS_COX2_mRNA->iNOS_COX2_Protein Translation NO_PGs NO & Prostaglandins (Pro-inflammatory mediators) iNOS_COX2_Protein->NO_PGs Enzymatic Synthesis Phomaligol_Analog Phomaligol Analogues (Hypothesized Inhibition) Phomaligol_Analog->IKK Phomaligol_Analog->NFkB_p65_p50

Caption: LPS-induced pro-inflammatory signaling pathway in macrophages.

General Experimental Workflow for Bioactivity Screening

The process of identifying and characterizing the biological activity of natural products like this compound follows a standardized workflow, from isolation to activity-guided fractionation and final characterization.

Experimental_Workflow Fungal_Culture Fungal Culture (e.g., Aspergillus sp.) Extraction Extraction with Organic Solvents Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column, HPLC) Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions Bioassay Bioactivity Screening (e.g., Anti-inflammatory, Cytotoxicity) Fractions->Bioassay Active_Fractions Active Fractions Bioassay->Active_Fractions Purification Purification of Active Compounds Active_Fractions->Purification Pure_Compound Pure this compound or Analogue Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Final_Data IC₅₀ Determination and Mechanism of Action Studies Pure_Compound->Final_Data

Caption: General workflow for natural product bioactivity screening.

Conclusion and Future Directions

The currently available scientific literature provides valuable insights into the biological activities of natural this compound and its analogues, demonstrating their potential as anti-inflammatory and cytotoxic agents. However, the absence of a reported total synthesis of this compound means that a direct comparison of the efficacy of synthetic versus natural sources is not yet possible.

The development of a synthetic route to this compound would be a significant advancement in the field. It would not only provide a scalable source of the compound for further preclinical and clinical studies but also allow for a definitive comparison with the natural product. Such a comparison is essential to confirm that the synthetic version exhibits the same biological activity and to rule out the possibility that the observed effects of the natural product are due to synergistic interactions with other co-isolated compounds.

Future research should, therefore, focus on:

  • Developing a total synthesis of this compound.

  • Conducting head-to-head comparative studies of the biological activities of synthetic and natural this compound.

  • Further elucidating the mechanisms of action of these compounds and identifying their specific molecular targets.

This will pave the way for a more complete understanding of the therapeutic potential of this compound and its analogues.

References

Phomaligol A and Its Analogs: A Comparative Guide to Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic activity of Phomaligol A analogs against various cancer cell lines, benchmarked against established cytotoxic agents. The data presented is compiled from publicly available research to facilitate an objective evaluation of these compounds' potential in oncology research.

Executive Summary

Phomaligols, a class of polyketides isolated from marine-derived fungi, have demonstrated notable cytotoxic effects against a range of cancer cell lines. This guide focuses on the activity of Phomaligol analogs and compares their potency with well-established chemotherapeutic drugs such as Doxorubicin (B1662922), Paclitaxel (B517696), and Cisplatin. While direct cytotoxic data for this compound is limited in the reviewed literature, data for its close analogs, Phomaligol G and H, and the related compound sporogen-AO 1, provide valuable insights into the potential of this compound class.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Phomaligol analogs and standard cytotoxic agents against various human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as incubation time and assay methodology.

CompoundCell LineIC50 (µM)Incubation Time
Phomaligol G A549 (Lung Carcinoma)46.86[1]Not Specified
H1299 (Lung Carcinoma)51.87[1]Not Specified
Phomaligol H A549 (Lung Carcinoma)65.53[1]Not Specified
Sporogen-AO 1 A549 (Lung Carcinoma)0.13[1]Not Specified
H1299 (Lung Carcinoma)0.78[1]Not Specified
HCT116 (Colon Carcinoma)1.32[1]Not Specified
Doxorubicin A549 (Lung Carcinoma)8.64 nM (0.00864 µM)72h[2]
H1299 (Lung Carcinoma)37.12 nM (0.03712 µM)72h[2]
HCT116 (Colon Carcinoma)>20 µM24h[3]
Paclitaxel A549 (Lung Carcinoma)7.22 nM (0.00722 µM)48h[4]
H1299 (Lung Carcinoma)40.78 nM (0.04078 µM)48h[4]
HCT116 (Colon Carcinoma)Not Found-
Cisplatin A549 (Lung Carcinoma)3.069 µg/mL (~10.2 µM)72h[5]
H1299 (Lung Carcinoma)7.140 µg/mL (~23.8 µM)72h[5]
HCT116 (Colon Carcinoma)Not Found-

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell lines (e.g., A549, H1299, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound analogs and known cytotoxic agents

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Phomaligol analogs and known cytotoxic agents) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep 3. Prepare Compound Dilutions add_compounds 4. Add Compounds to Cells compound_prep->add_compounds incubation 5. Incubate for 24-72h add_compounds->incubation add_mtt 6. Add MTT Reagent incubation->add_mtt incubate_mtt 7. Incubate for 3-4h add_mtt->incubate_mtt solubilize 8. Solubilize Formazan incubate_mtt->solubilize read_absorbance 9. Read Absorbance at 570nm solubilize->read_absorbance calculate_viability 10. Calculate % Viability read_absorbance->calculate_viability determine_ic50 11. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of a typical MTT cytotoxicity assay.

Potential Mechanism of Action: Induction of Apoptosis

While the precise signaling pathways affected by this compound and its analogs are still under investigation, one study has shown that a related compound, sporogen-AO 1, induces apoptosis in HCT116 cells. Apoptosis, or programmed cell death, is a common mechanism of action for many cytotoxic agents.

G phomaligol Phomaligol Analog (e.g., Sporogen-AO 1) cell Cancer Cell phomaligol->cell Enters stress Cellular Stress cell->stress Induces pathway Apoptotic Signaling Pathway (e.g., Caspase Cascade) stress->pathway Activates apoptosis Apoptosis (Programmed Cell Death) pathway->apoptosis Leads to

Caption: Generalized pathway for apoptosis induction by a cytotoxic agent.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Phomaligol A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of laboratory personnel are paramount. While Phomaligol A, a polyoxygenated cyclohexenone derivative isolated from marine-derived fungi, holds promise in research, its cytotoxic properties necessitate meticulous handling and disposal protocols. Adherence to these procedures is crucial for protecting laboratory staff and the environment from potential harm.

A specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available. However, based on its cytotoxic nature, established guidelines for the disposal of cytotoxic and other hazardous laboratory chemicals must be strictly followed. The following procedures are based on best practices for handling such compounds.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is imperative to consult your institution's specific safety protocols and the general principles of handling cytotoxic agents. All materials that come into contact with this compound should be treated as hazardous waste.

Personal Protective Equipment (PPE): A comprehensive safety program includes the consistent use of appropriate PPE. When handling this compound, researchers should wear:

  • Two pairs of chemotherapy-rated gloves.

  • A disposable gown.

  • Eye protection (safety glasses or goggles).

  • A face shield if there is a risk of splashing.

All used PPE should be disposed of as cytotoxic waste.

Waste Segregation and Disposal Plan

Proper segregation of waste at the point of generation is critical to ensure safe and compliant disposal. The following table summarizes the types of waste generated when working with this compound and the recommended disposal procedures.

Waste CategoryDescriptionDisposal ContainerDisposal Method
Sharps Waste Needles, syringes, scalpels, and glass Pasteur pipettes contaminated with this compound.Puncture-proof, clearly labeled sharps container with a cytotoxic waste symbol.[1][2]Incineration or chemical neutralization through a licensed hazardous waste disposal service.[1]
Solid Waste Contaminated labware (e.g., pipette tips, microfuge tubes), gloves, gowns, and other disposable materials.Leak-proof, labeled container or bag clearly marked as "Cytotoxic Waste".[1][3]Incineration through a licensed hazardous waste disposal service.
Liquid Waste Unused or expired this compound solutions, contaminated solvents, and aqueous solutions.Leak-proof, sealed container compatible with the chemical nature of the waste. Label clearly with "Cytotoxic Waste" and the chemical contents.Collection by a licensed hazardous waste disposal service for incineration or chemical neutralization. Do not pour down the drain.
Empty Containers Vials or containers that held this compound.If triple-rinsed with a suitable solvent, and the rinsate is collected as hazardous waste, the container may be disposed of as regular lab glass. Otherwise, it should be treated as solid cytotoxic waste.Follow institutional guidelines for disposal of contaminated glassware.

Decontamination Procedures

For spills or routine cleaning of work surfaces, a decontamination process should be followed. While specific deactivating agents for this compound are not documented, a general procedure for cleaning surfaces contaminated with cytotoxic drugs involves:

  • Initial Cleaning: Use a detergent solution to wipe the surface.

  • Rinsing: Wipe the surface with sterile water.

  • Disinfection (if applicable): Wipe with a suitable disinfectant.

All materials used for cleaning, such as wipes, must be disposed of as cytotoxic solid waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of waste generated from experiments involving this compound.

Workflow for this compound Waste Disposal cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Waste Collection cluster_3 Final Disposal Experiment_with_Phomaligol_A Experiment with this compound Segregate_Waste Segregate Waste at Source Experiment_with_Phomaligol_A->Segregate_Waste Sharps Sharps Segregate_Waste->Sharps Needles, etc. Solid_Waste Solid Waste (Gloves, PPE, etc.) Segregate_Waste->Solid_Waste Contaminated materials Liquid_Waste Liquid Waste (Solutions, Solvents) Segregate_Waste->Liquid_Waste Unused solutions Sharps_Container Labeled Sharps Container Sharps->Sharps_Container Cytotoxic_Waste_Bag Labeled Cytotoxic Waste Bag/Container Solid_Waste->Cytotoxic_Waste_Bag Liquid_Waste_Container Labeled Liquid Waste Container Liquid_Waste->Liquid_Waste_Container Hazardous_Waste_Pickup Arrange for Hazardous Waste Pickup Sharps_Container->Hazardous_Waste_Pickup Cytotoxic_Waste_Bag->Hazardous_Waste_Pickup Liquid_Waste_Container->Hazardous_Waste_Pickup Incineration_Neutralization Incineration / Chemical Neutralization by Licensed Vendor Hazardous_Waste_Pickup->Incineration_Neutralization

Workflow for this compound waste segregation and disposal.

Disclaimer: The information provided is based on general guidelines for handling cytotoxic compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your area.

References

Navigating the Safe Handling of Phomaligol A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Phomaligol A, a polyoxygenated cyclohexenone derivative with noted biological activity. All personnel must adhere to these procedures to mitigate risks and ensure a safe laboratory environment.

This compound and its derivatives have demonstrated cytotoxic and anti-inflammatory properties in research settings.[1][2][3][4] Due to its potential hazards, stringent safety measures are imperative. A comprehensive understanding of its characteristics is crucial for safe handling.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate personal protective equipment. The following table summarizes the required PPE for various laboratory activities involving this compound.

OperationRequired PPE
Receiving and Unpacking - Nitrile gloves- Safety glasses
Weighing and Aliquoting (Solid) - Double nitrile gloves- Safety goggles- Lab coat- N95 respirator (or higher) in a certified chemical fume hood
Preparing Solutions - Double nitrile gloves- Safety goggles- Lab coat- Face shield (if splash hazard exists)- Work in a certified chemical fume hood
In Vitro / In Vivo Experiments - Nitrile gloves- Safety glasses- Lab coat
Waste Disposal - Double nitrile gloves- Safety goggles- Lab coat

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize the risk of exposure and contamination.

Receiving and Storage
  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear single-use nitrile gloves and safety glasses during unpacking.

  • The primary container should be clearly labeled "this compound - Cytotoxic."

  • Store this compound in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing/reducing agents and strong acids/alkalis.[5]

  • Recommended storage temperature is -20°C for long-term storage and 2-8°C for short-term storage.[5]

Preparation of Stock Solutions and Dilutions
  • All manipulations involving solid this compound or concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of aerosols or dust.

  • Wear double nitrile gloves, a lab coat, and safety goggles.

  • Use a dedicated set of non-sparking tools for weighing and handling the solid compound.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Experimental Use
  • Wear appropriate PPE as outlined in the table above.

  • Conduct all procedures involving this compound with careful attention to avoiding splashes, spills, and the generation of aerosols.

  • After handling, wash hands and forearms thoroughly with soap and water, even if gloves were worn.[5]

Decontamination
  • In case of a spill, immediately alert others in the area.

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Clean the spill area with a suitable decontamination solution (e.g., a solution of sodium hypochlorite (B82951) followed by a thiosulfate (B1220275) solution rinse, or a commercially available decontaminating agent).

  • For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) office.

  • All contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[5]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste, including empty vials, pipette tips, gloves, and other disposable labware, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless specifically approved by your institution's EHS office.

  • Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container for hazardous chemical waste.

  • Disposal: All hazardous waste must be disposed of through the institution's EHS office in accordance with federal, state, and local regulations.[6][7]

Safe Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

PhomaligolA_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Management start Receive and Inspect Package store Store in Designated Area (-20°C Long-term, 2-8°C Short-term) start->store weigh Weigh Solid in Fume Hood (Double Gloves, Goggles, Respirator) store->weigh prepare Prepare Solutions in Fume Hood weigh->prepare conduct_exp Conduct Experiment (Appropriate PPE) prepare->conduct_exp collect_solid Collect Contaminated Solids conduct_exp->collect_solid collect_liquid Collect Contaminated Liquids conduct_exp->collect_liquid spill Spill Occurs conduct_exp->spill dispose Dispose via EHS collect_solid->dispose collect_liquid->dispose spill->collect_solid No decontaminate Decontaminate Spill Area spill->decontaminate Yes decontaminate->collect_solid

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.